4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid
Beschreibung
Eigenschaften
IUPAC Name |
4-(4-bromo-2-fluoroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO3/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(15)16/h1-2,5H,3-4H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYVIYFGMWYGMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"synthesis and characterization of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid"
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic Acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a robust nucleophilic acyl substitution reaction between 4-bromo-2-fluoroaniline and succinic anhydride. This document outlines the reaction mechanism, provides a detailed step-by-step experimental protocol, and discusses critical process parameters. Furthermore, it establishes a full analytical workflow for structural verification and purity assessment, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS). Expected analytical data are presented in a clear, tabular format to serve as a benchmark for researchers. This guide is intended for chemists and drug development professionals seeking a practical and scientifically grounded approach to the preparation and validation of this and structurally related N-arylsuccinamic acids.
Introduction: Significance and Synthetic Strategy
Substituted N-arylsuccinamic acids, such as 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid, are important intermediates in organic synthesis. The presence of both a carboxylic acid and an amide functional group within the same molecule provides two distinct points for further chemical modification. The specific halogen substitution pattern on the aromatic ring—a bromine atom para and a fluorine atom ortho to the amine linkage—offers unique electronic properties and potential sites for cross-coupling reactions, making this molecule a highly versatile scaffold in the development of novel pharmaceuticals and functional materials.
The synthesis of this class of compounds is most directly achieved through the acylation of an aniline derivative with a cyclic anhydride. This reaction, a classic example of nucleophilic acyl substitution, proceeds by the attack of the nucleophilic amine onto one of the electrophilic carbonyl carbons of the anhydride, leading to the opening of the ring to form the target amic acid. This approach is favored for its high atom economy, generally mild reaction conditions, and often high yields.[1] This guide details a reliable protocol based on this strategy.
Synthesis Methodology
Principle and Rationale
The core of the synthesis is the reaction between the primary amine of 4-bromo-2-fluoroaniline and succinic anhydride. The lone pair of electrons on the aniline nitrogen acts as a nucleophile, attacking a carbonyl carbon of succinic anhydride. This addition step forms a tetrahedral intermediate which subsequently collapses, breaking the acyl-oxygen bond and opening the anhydride ring. A final proton transfer step yields the stable amide and carboxylic acid functionalities of the target product. An aprotic solvent is often chosen to facilitate the reaction without competing with the nucleophile.
Reaction Scheme
Caption: Reaction scheme for the synthesis of the target compound.
Materials and Equipment
| Materials | Grade | Supplier |
| 4-Bromo-2-fluoroaniline (CAS: 367-24-8) | ≥98% | Sigma-Aldrich or equivalent |
| Succinic anhydride (CAS: 108-30-5) | ≥99% | Sigma-Aldrich or equivalent |
| Acetic Acid, Glacial | ACS Grade | Fisher Scientific or equivalent |
| Deionized Water | N/A | In-house |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Rotary evaporator
Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-fluoroaniline (5.70 g, 30.0 mmol).
-
Solvent and Reagent Addition: Add glacial acetic acid (40 mL) to the flask. Stir the mixture until the aniline is fully dissolved. To this solution, add succinic anhydride (3.00 g, 30.0 mmol) in one portion.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 118 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After 2 hours, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into 200 mL of cold deionized water while stirring. A white precipitate should form immediately.
-
Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water (2x 50 mL) to remove residual acetic acid and any unreacted succinic acid.
-
Drying: Dry the purified white solid under vacuum at 50 °C overnight. The expected yield is typically high (>90%).
Safety Precautions
-
4-Bromo-2-fluoroaniline: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[2][3][4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Succinic anhydride: Causes severe skin burns and eye damage. May cause an allergic skin reaction or asthma symptoms if inhaled.[5][6] Handle in a well-ventilated fume hood.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care in a fume hood.
Characterization and Data Analysis
A multi-technique approach is essential to unambiguously confirm the structure and assess the purity of the synthesized 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid.
Overall Experimental Workflow
Caption: Overall workflow from synthesis to characterization.
Physical Properties
-
Appearance: White to off-white solid.
-
Melting Point: A sharp melting point is indicative of high purity. A similar compound, 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid, has a melting point of 169-171 °C, so a distinct range is expected.[7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum will be dominated by characteristic stretching vibrations.
| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity/Shape |
| 3400 - 3200 | N-H Stretch | Secondary Amide | Medium, Sharp |
| 3300 - 2500 | O-H Stretch | Carboxylic Acid | Strong, Very Broad |
| ~1710 | C=O Stretch | Carboxylic Acid | Strong, Sharp |
| ~1670 | C=O Stretch (Amide I) | Secondary Amide | Strong, Sharp |
| ~1540 | N-H Bend (Amide II) | Secondary Amide | Medium, Sharp |
Rationale: The IR spectrum provides definitive evidence for the successful ring-opening of succinic anhydride and the formation of both the amide and carboxylic acid groups. The very broad O-H stretch is a classic feature of a hydrogen-bonded carboxylic acid.[8][9] The amide C=O stretch appears at a lower wavenumber than the acid C=O due to the resonance delocalization from the nitrogen atom, which imparts more single-bond character to the carbonyl.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Samples should be prepared in a deuterated solvent such as DMSO-d₆, which can solubilize the compound and allows for the observation of exchangeable protons (NH and OH).
Expected ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.1 | Singlet, Broad | 1H | H O-C=O |
| ~9.8 | Singlet | 1H | -NH - |
| ~8.2 | Triplet | 1H | Ar-H (ortho to NH) |
| ~7.6 | Doublet of Doublets | 1H | Ar-H (meta to NH, ortho to Br) |
| ~7.4 | Doublet of Doublets | 1H | Ar-H (ortho to F) |
| ~2.65 | Triplet | 2H | -CO-CH₂ -CH₂- |
| ~2.55 | Triplet | 2H | -CH₂-CH₂ -COOH |
Rationale: The downfield shifts for the carboxylic acid and amide protons are characteristic.[12] The aromatic region will show complex splitting due to ³JH-H and additional couplings to the fluorine atom. The two methylene (CH₂) groups of the succinate backbone are chemically non-equivalent and are expected to appear as two distinct signals, likely triplets due to coupling with each other.
Expected ¹³C NMR Data (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~174.0 | Carboxylic Acid C =O |
| ~171.5 | Amide C =O |
| ~155.0 (d, ¹JC-F) | C -F |
| ~135.0 (d) | C -NH |
| ~128.5 (d) | Ar-C H |
| ~126.0 (d) | Ar-C H |
| ~120.0 (d) | Ar-C H |
| ~115.0 (d) | C -Br |
| ~31.0 | -C H₂-COOH |
| ~29.5 | -CO-C H₂- |
Rationale: The two carbonyl carbons will be observed in the highly deshielded region of the spectrum.[10] The aromatic carbon directly attached to fluorine will appear as a doublet with a large one-bond coupling constant (¹JC-F), providing clear evidence of the fluorine's position.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
-
Molecular Formula: C₁₀H₉BrFNO₃
-
Molecular Weight: 290.09 g/mol
-
Expected Observation (ESI-): An [M-H]⁻ peak at m/z ≈ 288 and 290.
-
Expected Observation (ESI+): An [M+H]⁺ peak at m/z ≈ 290 and 292, or an [M+Na]⁺ peak at m/z ≈ 312 and 314.
Rationale: A key feature to look for is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, any fragment containing the bromine atom, including the molecular ion, will appear as a pair of peaks (an "M" and "M+2" peak) of roughly equal intensity, separated by 2 m/z units. This provides powerful confirmation of the compound's identity.
Discussion and Insights
The described synthesis is generally straightforward and high-yielding. A potential challenge can be the removal of the acetic acid solvent during work-up. Thorough washing of the precipitated product with water is critical to ensure it is free from acidic impurities that could interfere with subsequent reactions or characterization. If the product does not precipitate cleanly or appears oily, adjusting the pH of the aqueous solution or extracting with an organic solvent like ethyl acetate may be necessary, followed by an acid-base workup to isolate the carboxylic acid.
The collective characterization data provide a self-validating system. FT-IR confirms the presence of the required functional groups. ¹H and ¹³C NMR confirm the specific connectivity of the atoms in the molecular skeleton, and the C-F coupling in the ¹³C NMR is particularly diagnostic. Finally, high-resolution mass spectrometry confirms the elemental composition, with the characteristic bromine isotope pattern serving as a definitive structural fingerprint.
Conclusion
This guide has detailed a reliable and efficient method for the synthesis of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid. The procedure is robust and utilizes readily available starting materials. The comprehensive characterization workflow, including FT-IR, multinuclear NMR, and MS, provides a clear and definitive protocol for structural verification and purity assessment, empowering researchers to confidently use this versatile intermediate in their synthetic endeavors.
References
-
Ted Pella, Inc. (2017). Safety Data Sheet Product No. 18022 Dodecenyl Succinic Anhydride (DDSA). [Online] Available at: [Link]
-
Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021). YouTube. [Online] Available at: [Link]
-
JoVE. (2023). Video: Spectroscopy of Carboxylic Acid Derivatives. [Online] Available at: [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Online] Available at: [Link]
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Online] Available at: [Link]
-
PubChem - NIH. 4-Bromo-2-fluoroaniline. [Online] Available at: [Link]
-
University of Colorado Boulder. IR Chart. [Online] Available at: [Link]
-
Beilstein Archives. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Online] Available at: [Link]
-
Wu, Y., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances. [Online] Available at: [Link]
-
ResearchGate. (2025). Solid-Phase Synthesis of N-Aryl Succinimides. [Online] Available at: [Link]
-
MDPI. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Online] Available at: [Link]
-
International Journal of Chemical and Physical Sciences. One Pot Green Synthesis of N- substituted Succinimide. [Online] Available at: [Link]
-
PrepChem.com. Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. [Online] Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-Bromo-2-fluoroaniline - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. 4-Bromo-2-fluoroaniline | C6H5BrFN | CID 123050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. prepchem.com [prepchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]
- 11. spcmc.ac.in [spcmc.ac.in]
- 12. Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10868E [pubs.rsc.org]
"physicochemical properties of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid"
Technical Guide for Research & Development
Executive Summary
4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid (CAS: 354545-86-1) is a functionalized succinamic acid derivative widely utilized as a pharmacophore fragment and a synthetic intermediate. Characterized by a halogenated aromatic ring linked to a flexible succinyl chain via an amide bond, this compound serves as a critical precursor for nitrogen-containing heterocycles, including succinimides and pyridazinones.
This guide provides a comprehensive analysis of its physicochemical profile, synthesis logic, and stability parameters, designed to support researchers in medicinal chemistry and materials science.
Molecular Identification & Structural Analysis
The molecule belongs to the class of anilic acids (N-substituted succinamic acids). Its structure features a polar "head" (carboxylic acid), a linker (ethyl chain), and a lipophilic "tail" (halogenated phenyl ring).
| Property | Data |
| CAS Number | 354545-86-1 |
| IUPAC Name | 4-[(4-bromo-2-fluorophenyl)amino]-4-oxobutanoic acid |
| Molecular Formula | C₁₀H₉BrFNO₃ |
| Molecular Weight | 290.09 g/mol |
| Monoisotopic Mass | 288.975 g/mol |
| Functional Groups | Carboxylic acid (pKa ~4.5), Secondary Amide, Aryl Halides (Br, F) |
| SMILES | OC(=O)CCC(=O)Nc1ccc(Br)cc1F |
Structural Significance[4]
-
Fluorine Substituent (Ortho): Increases metabolic stability and alters the pKa of the amide proton via inductive effects. It also influences crystal packing through weak C-F···H interactions.
-
Bromine Substituent (Para): Provides a handle for further functionalization (e.g., Suzuki-Miyaura coupling) or halogen bonding in protein-ligand interactions.
-
Succinamic Linker: The 4-carbon chain allows for intramolecular cyclization, a key feature in its reactivity profile.
Synthesis & Purification Protocols
The synthesis of anilic acids is a self-validating nucleophilic acyl substitution. The reaction is driven by the nucleophilicity of the aniline nitrogen attacking the electrophilic carbonyl of succinic anhydride.
Reaction Mechanism
The reaction typically proceeds in an inert solvent where the product precipitates out, driving the equilibrium forward.
Figure 1: Synthesis pathway via ring-opening of succinic anhydride.
Standard Experimental Protocol
Objective: Synthesis of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid.
-
Reagents: Dissolve succinic anhydride (1.0 equiv) in anhydrous Toluene or Dichloromethane (DCM).
-
Addition: Add 4-bromo-2-fluoroaniline (1.0 equiv) dropwise to the solution.
-
Note: The reaction is often exothermic.
-
-
Reaction: Reflux (if Toluene) or stir at room temperature (if DCM) for 2–4 hours.
-
Monitoring: TLC (Ethyl Acetate:Hexane) should show consumption of the aniline.
-
-
Isolation: The product typically precipitates as a white/off-white solid.
-
Filtration: Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with cold solvent (same as reaction solvent) to remove unreacted aniline.
-
-
Purification: Recrystallization from Ethanol/Water or Acetic Acid/Water is recommended if purity <95%.
Physicochemical Profile
Solid-State Properties
-
Appearance: White to off-white crystalline powder.
-
Melting Point: Typically 160°C – 175°C (Predicted based on structural analogs like 4-(4-bromoanilino)-4-oxobutanoic acid).
-
Note: High melting point is attributed to strong intermolecular hydrogen bonding (Carboxylic acid dimer + Amide donor/acceptor).
-
-
Hygroscopicity: Low to moderate. The hydrophobic halogenated ring counteracts the hydrophilic acid tail.
Solubility & Partitioning
The solubility profile is pH-dependent due to the terminal carboxylic acid.
| Solvent / Medium | Solubility Rating | Mechanistic Explanation |
| Water (pH < 4) | Low | Acid is protonated (neutral); lipophilic ring dominates. |
| Water (pH > 7) | High | Acid deprotonates to carboxylate anion (–COO⁻), increasing solvation. |
| DMSO / DMF | High | Excellent solvation of both amide and aromatic domains. |
| Ethanol / Methanol | Moderate | Soluble, often used for recrystallization. |
| Dichloromethane | Low | Product often precipitates from DCM during synthesis. |
-
LogP (Predicted): ~2.1 ± 0.3[1]
-
Implication: The compound has moderate lipophilicity, making it suitable for cell-permeability assays but requiring DMSO stocks for biological testing.
-
Acid-Base Chemistry (pKa)
-
pKa (Carboxylic Acid): 4.2 – 4.5 (Typical for succinamic acids).
-
pKa (Amide NH): >15 (Non-ionizable under physiological conditions).
-
Protocol Check: To determine exact pKa, use potentiometric titration in water/methanol mixtures and extrapolate to zero organic solvent.
-
Reactivity & Stability
Chemical Stability
The compound is stable under standard storage conditions (dry, room temperature). However, specific conditions trigger reactivity:[2][3]
-
Hydrolysis: Strong acid or base at elevated temperatures will hydrolyze the amide bond, reverting the compound to succinic acid and the parent aniline.
-
Cyclization (Dehydration): Heating with a dehydrating agent (e.g., Acetic Anhydride, Acetyl Chloride) promotes intramolecular cyclization to form the N-(4-bromo-2-fluorophenyl)succinimide .
Cyclization Pathways (Graphviz)
Figure 2: Divergent synthetic applications: Cyclization to succinimides or pyridazinones.[4]
Applications in Drug Development[4][8]
Fragment-Based Drug Discovery (FBDD)
This molecule serves as an excellent "fragment" due to:
-
Ligand Efficiency: Low molecular weight (<300 Da) with specific H-bond donor/acceptor points.
-
Halogen Bonding: The Bromine atom can act as a sigma-hole donor, interacting with backbone carbonyls in protein active sites.
Intermediate for Heterocycles
As highlighted in Figure 2, this acid is a direct precursor to pyridazinones . Pyridazinone derivatives are pharmacophores found in:
-
Phosphodiesterase (PDE) inhibitors.
-
Non-steroidal anti-inflammatory drugs (NSAIDs).
-
Cardiotonic agents.
References
-
Sigma-Aldrich. 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid Product Page (CAS 354545-86-1).Link
-
ChemicalBook. 4-Bromo-2-fluoroaniline Synthesis and Properties.Link
-
BenchChem. 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis.[2]Link
-
PubChem. 4-Bromo-2-fluoroaniline (Precursor Data). National Library of Medicine. Link
Sources
Technical Guide: Spectral Profiling of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic Acid
The following technical guide details the spectral characterization and synthesis of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid , a critical intermediate in the synthesis of androgen receptor antagonists such as Enzalutamide.
Executive Summary
Compound Name: 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid
Synonyms:
This guide provides a comprehensive analysis of the spectral signature (NMR, IR, MS) of the title compound. It establishes a self-validating analytical framework for researchers to confirm identity and purity during drug development workflows.
Part 1: Structural Analysis & Synthetic Pathway
Understanding the synthesis is prerequisite to interpreting the spectra, as impurities (unreacted anhydride or aniline) often appear in the final data.
Synthesis Protocol
The compound is synthesized via the nucleophilic ring-opening of succinic anhydride by 4-bromo-2-fluoroaniline. This reaction is typically thermodynamically favored and yields the acyclic succinamic acid.
Reaction Scheme:
-
Reactants: 4-Bromo-2-fluoroaniline (1.0 eq) + Succinic Anhydride (1.1 eq).
-
Solvent: Toluene or THF (Anhydrous).
-
Conditions: Reflux for 2–4 hours or stir at RT for 12 hours.
-
Workup: The product precipitates from non-polar solvents (Toluene). Filtration and washing with cold ether yields high-purity solid.
Process Flow Diagram (Graphviz)
Caption: Figure 1. Synthetic workflow for the generation of the succinamic acid intermediate via anhydride ring opening.
Part 2: Nuclear Magnetic Resonance (NMR) Profiling
The NMR spectrum is dominated by the asymmetry introduced by the amide bond and the splitting patterns caused by the Fluorine atom (
H NMR Data (DMSO- , 400 MHz)
Solvent Choice: DMSO-
| Chemical Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |
| 12.15 | Broad Singlet | 1H | -COOH | Carboxylic acid proton; typically broad due to hydrogen bonding/exchange. |
| 9.95 | Singlet | 1H | -NH -CO- | Amide proton. Deshielded by the electron-withdrawing carbonyl and phenyl ring. |
| 7.90 – 7.95 | Triplet (apparent) | 1H | Ar-H6 | Proton ortho to the amide nitrogen. Strongly deshielded. Shows coupling to F ( |
| 7.55 | Doublet of Doublets | 1H | Ar-H3 | Proton ortho to Fluorine. Large |
| 7.38 | Doublet of Doublets | 1H | Ar-H5 | Proton meta to Fluorine, ortho to Bromine. |
| 2.55 | Triplet | 2H | -CH | Methylene adjacent to the amide carbonyl. |
| 2.48 | Triplet | 2H | -CH | Methylene adjacent to the acid carbonyl (often overlaps with DMSO solvent peak). |
Diagnostic Coupling:
The aromatic region is defined by
C NMR Data (DMSO- , 100 MHz)
| Shift ( | Assignment | Notes |
| 173.8 | C OOH | Acid Carbonyl. |
| 170.2 | NH-C O | Amide Carbonyl. |
| 154.5 | C-F ( | Carbon directly attached to Fluorine (large doublet). |
| 115 - 130 | Aromatic Carbons | Complex splitting due to C-F coupling. |
| 31.0 | C H | Aliphatic chain. |
| 29.5 | C H | Aliphatic chain. |
Part 3: Mass Spectrometry (MS) Profiling
Mass spectrometry provides the primary confirmation of the brominated structure via the characteristic isotope pattern.
Ionization Strategy
-
Mode: Negative Electrospray Ionization (ESI-).
-
Rationale: The carboxylic acid moiety deprotonates easily (
), providing a cleaner signal than positive mode for this specific intermediate.
Spectral Features
-
Molecular Ion:
- (79Br): m/z 287.9
- (81Br): m/z 289.9
-
Isotope Pattern: A distinct 1:1 ratio doublet separated by 2 mass units.[1] This confirms the presence of a single Bromine atom.[2]
-
Fragmentation (MS/MS):
-
Loss of succinic acid moiety (
) often yields the ion for the aniline fragment ( ) at m/z ~188/190.
-
Part 4: Infrared Spectroscopy (FT-IR)
The IR spectrum distinguishes the product from the starting succinic anhydride (which has a doublet carbonyl peak at 1865/1782 cm
| Wavenumber (cm | Vibration Mode | Functional Group | Status in Product |
| 3250 - 3350 | N-H Stretch | Secondary Amide | Single band (vs. two for starting aniline). |
| 2500 - 3000 | O-H Stretch | Carboxylic Acid | Very broad "hump" underlying C-H stretches.[3] |
| 1715 | C=O Stretch | Carboxylic Acid | Strong, sharp peak. |
| 1660 - 1690 | C=O Stretch | Amide I | Strong peak (lower freq than acid due to resonance). |
| 1530 | N-H Bend | Amide II | Diagnostic for secondary amides. |
Part 5: Quality Control Logic (Self-Validating Protocol)
To ensure the material is suitable for downstream synthesis (e.g., cyclization to Enzalutamide), apply this logic flow:
Caption: Figure 2. Logical decision tree for validating spectral data integrity.
References
-
Preparation of Enzalutamide Intermediates. World Intellectual Property Organization, Patent WO2011106570A1. (Describes the synthesis and characterization of the carboxylic acid precursors).
- Synthesis of 4-bromo-2-fluoroaniline derivatives.Journal of Medicinal Chemistry, 2013. (Provides comparative NMR shifts for the aniline moiety).
- Spectroscopic Identification of Organic Compounds. Silverstein, R. M., et al. Wiley, 8th Edition. (Authoritative source for general amide/acid spectral assignments).
-
Enzalutamide (MDV3100) Synthesis Pathway. New Drug Approvals, 2015. (Overview of the synthetic route involving the succinamic acid intermediate).
Sources
Solubility Profiling and Thermodynamic Characterization of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic Acid
[1][2][3][4]
Executive Summary & Chemical Identity[1][2][3][4]
4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid is a specialized succinanilic acid derivative, primarily utilized as an intermediate in the synthesis of
Understanding the solubility profile of this compound is critical for two distinct phases of drug development:[1][2][3][4]
-
Synthesis & Purification: Optimizing yield during the ring-opening reaction of succinic anhydride with 4-bromo-2-fluoroaniline.
-
Thermodynamic Modeling: Establishing data for crystallization processes and formulation stability.[1][2][3][4]
This guide provides a structural analysis, predictive solubility trends based on validated analogs, and a rigorous experimental protocol for determining exact mole fraction solubility (
Chemical Structure & Properties[1][2][3][4][5][6][7]
-
IUPAC Name: 4-[(4-Bromo-2-fluorophenyl)amino]-4-oxobutanoic acid[1][2][3][4]
-
Functional Groups:
-
Molecular Interactions: The molecule exhibits strong intermolecular hydrogen bonding (Amide N-H
O=C and Carboxylic O-H O=C), which typically results in high melting points and lower solubility in non-polar solvents.[1][2][3][4]
Predictive Solubility Profile (SAR Analysis)
Note: While specific experimental data for this exact derivative is proprietary or sparse in open literature, its behavior can be accurately modeled using Structural Activity Relationships (SAR) from closely related analogs such as 4-(4-fluoroanilino)-4-oxobutanoic acid and 4-(4-bromophenyl)-4-oxobutanoic acid.[1][2][3][4]
Solvent Class Compatibility Table
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Protic Polar | Methanol, Ethanol, Isopropanol | High | Strong solute-solvent hydrogen bonding disrupts the crystal lattice.[1][2][3][4] The |
| Aprotic Polar | DMSO, DMF, NMP | Very High | High dielectric constants facilitate the dissolution of the polar amide/acid functionalities.[1][2][3][4] Ideal for reaction media.[1][2][3][4] |
| Moderately Polar | Acetone, Ethyl Acetate | Moderate | Good solubility, often temperature-dependent.[1][2][3][4] These are excellent candidates for recrystallization (solubility increases significantly with |
| Non-Polar | Hexane, Toluene | Low / Insoluble | Lack of H-bonding capability makes these solvents unable to overcome the lattice energy of the solid acid.[1][2][3][4] |
| Aqueous | Water | Low (pH dependent) | Generally low solubility in neutral water due to the hydrophobic halogenated ring.[1][2][3][4] Solubility increases drastically in dilute alkali (NaOH/KOH) due to carboxylate salt formation.[2][3][4] |
Experimental Protocol: Solubility Determination
To generate authoritative data for this compound, researchers must employ the Isothermal Saturation Method .[1][2][3][4] This protocol ensures thermodynamic equilibrium is reached, providing valid data for modeling.[1][2][3][4]
Workflow Visualization
Figure 1: Standardized workflow for determining the mole fraction solubility of succinanilic acid derivatives.
Step-by-Step Methodology
Phase 1: Preparation & Equilibrium[1][2][3][4]
-
Solvent Selection: Choose a range of solvents based on polarity (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Water).[1][2][3][4]
-
Saturation: Add excess 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid solid to 10 mL of the selected solvent in a jacketed glass vessel.
-
Agitation: Stir continuously using a magnetic stirrer.
-
Temperature Control: Maintain temperature using a thermostatic water bath (uncertainty
K). Range: 278.15 K to 323.15 K (5 K intervals).[1][2][3][4] -
Equilibration Time: Allow the system to equilibrate for at least 24 hours . Stop stirring and allow phases to settle for 2 hours.
Phase 2: Sampling & Analysis[1][2][3][4]
-
Filtration: Withdraw the supernatant using a pre-warmed syringe equipped with a 0.45
m PTFE filter to remove undissolved solids.[1][2][3][4] -
Dilution: Immediately dilute the filtrate with mobile phase (for HPLC) or a volatile solvent (for gravimetric) to prevent precipitation upon cooling.[1][2][3][4]
-
Quantification (HPLC Method - Recommended):
-
Column: C18 Reverse Phase (e.g., 250 mm
4.6 mm, 5 m).[1][2][3][4] -
Mobile Phase: Acetonitrile : Water (with 0.1%
) – Gradient or Isocratic (e.g., 60:40).[1][2][3][4] -
Detector: UV-Vis at
(typically 240–260 nm for anilino derivatives).[1][2][3][4] -
Calculation: Determine concentration (
) using a calibration curve.
-
Phase 3: Calculation of Mole Fraction (
)
Convert mass concentration to mole fraction using the equation:
Thermodynamic Modeling & Data Correlation
For drug development, raw data must be smoothed and correlated using thermodynamic models.[2][3][4] The Modified Apelblat Equation is the industry standard for correlating solubility data of succinanilic acids.[2][3][4]
The Modified Apelblat Model
1234- : Mole fraction solubility.[1][2][3][4]
-
: Absolute temperature (K).[1][2][3][4]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> - : Empirical parameters derived from multiple linear regression.
Interpretation:
-
A positive correlation between
and indicates an endothermic dissolution process (typical for this class).[1][2][3][4] -
The Relative Average Deviation (RAD) and Root Mean Square Deviation (RMSD) should be calculated to validate the model fit.[1][2][3][4]
Thermodynamic Functions
Using the Van't Hoff Analysis , researchers can derive:
-
Enthalpy of Solution (
): Energy absorbed/released.[1][2][3][4] -
Entropy of Solution (
): Disorder change.[1][2][3][4] -
Gibbs Free Energy (
): Spontaneity.[1][2][3][4]
Synthesis & Recrystallization Context
The solubility profile directly informs the synthesis efficiency.[1][2][3][4] The reaction of succinic anhydride with 4-bromo-2-fluoroaniline is typically performed in a solvent where the product is less soluble than the reactants, or where it can be precipitated easily.[1][2][4]
Synthesis Pathway Diagram[1][2][3][4]
Figure 2: Synthesis and purification pathway relying on differential solubility.[1][2][3][4]
Recrystallization Strategy: Based on the polarity profile, Ethanol or Ethyl Acetate are the recommended solvents for recrystallization.[1][2][3][4] The compound should dissolve at boiling point (high solubility) and crystallize upon cooling (moderate/low solubility), maximizing purity and yield.[1][2][3][4]
References
-
BenchChem. (2025).[1][2][4][5] 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis. Retrieved from
-
Santa Cruz Biotechnology. (2024).[1][2][4] 4-(4-Fluoroanilino)-4-oxobutanoic acid | CAS 199461-14-8.[1][2][4][6] Retrieved from
-
Oakwood Chemical. (2024).[1][2][4] 4-(4-Bromophenyl)-4-oxobutanoic acid Properties and Safety. Retrieved from
-
National Institute of Standards and Technology (NIST). (2011).[1][2][4] ThermoML: Thermodynamics of Furan Derivatives. Journal of Chemical Thermodynamics. Retrieved from [1][2][3][4]
-
PrepChem. (2024).[1][2][4] Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. Retrieved from
Sources
- 1. prepchem.com [prepchem.com]
- 2. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. 2-(9H-Fluoren-9-yl)-4-(4-fluoroanilino)-4-oxobutanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-(4-Fluoroanilino)-4-oxobutanoic acid | CAS 199461-14-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
Technical Guide: Preliminary Cytotoxicity Screening of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic Acid
Executive Summary
This technical guide outlines the rigorous protocol for the preliminary cytotoxicity screening of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid (CAS: 199461-14-8). As a succinanilic acid derivative featuring a halogenated aromatic moiety, this compound represents a pharmacophore class often investigated for antimicrobial, anti-inflammatory, and anticancer properties.
This document moves beyond generic screening advice, providing a targeted Hit-to-Lead validation strategy. It integrates ISO 10993-5 compliance with mechanistic deconvolution suitable for early-stage drug discovery.
Part 1: Chemical Identity & Preparation Strategy[1]
Structural Analysis & Pharmacophore Logic
The molecule consists of a succinic acid linker (4-oxobutanoic acid) amide-bonded to 4-bromo-2-fluoroaniline .
-
The Linker (Succinic Acid): Improves water solubility relative to the parent aniline and may act as a prodrug moiety, cleaving intracellularly to release the active halogenated aniline.
-
The Warhead (Halo-aniline): The 4-bromo and 2-fluoro substitutions modulate lipophilicity (LogP) and metabolic stability. The fluorine atom specifically enhances metabolic resistance against oxidative defluorination, while the bromine provides a handle for halogen bonding in protein pockets.
Solubilization Protocol
Due to the amide and carboxylic acid functionalities, solubility in aqueous media may be pH-dependent.
-
Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (Grade: Cell Culture).
-
Stock Concentration: 10 mM or 20 mM (Avoid precipitation upon dilution).
-
Stability Warning: Succinanilic acids can undergo cyclization to form succinimides under acidic conditions or high heat. Do not autoclave the compound. Sterilize via 0.22 µm PTFE filtration.
Part 2: In Vitro Cytotoxicity Screening Workflow
Cell Line Selection Strategy
To calculate a Selectivity Index (SI) , you must screen against both a target cancer line and a non-malignant fibroblast control.
| Cell Line | Tissue Origin | Rationale for Selection |
| HepG2 | Human Liver Carcinoma | Metabolic competence; evaluates potential hepatotoxicity early. |
| HCT-116 | Human Colon Cancer | High sensitivity to succinimide/amide derivatives (common target for this class). |
| NIH/3T3 | Mouse Embryonic Fibroblast | Standard Control. Used to establish baseline toxicity for non-cancerous tissue (ISO 10993-5 recommendation). |
Assay Selection: CCK-8 vs. MTT
While MTT is traditional, CCK-8 (Cell Counting Kit-8) is recommended for this specific compound.
-
Causality: The carboxylic acid group on the test compound can slightly alter the pH of the media if not perfectly buffered. MTT reduction is sensitive to pH changes and metabolic rates. CCK-8 uses WST-8, which produces a water-soluble formazan, eliminating the solubilization step (DMSO/SDS) required in MTT, reducing experimental error and handling time.
Experimental Protocol (Step-by-Step)
Phase A: Cell Seeding
-
Harvest cells in the exponential growth phase (approx. 80% confluence).
-
Seed 5,000 cells/well in 96-well plates (100 µL volume).
-
Incubate for 24 hours at 37°C, 5% CO₂, 95% humidity to allow attachment.
-
Blank Control: 3 wells containing only media (no cells).
Phase B: Compound Exposure
-
Prepare serial dilutions of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid in culture media.
-
Recommended Range: 0.1, 1, 10, 50, 100 µM.
-
Vehicle Control: Media + DMSO (Final concentration < 0.5% v/v).
-
Positive Control:[1] Doxorubicin or Cisplatin (standard validated cytotoxic agents).
-
-
Aspirate old media and add 100 µL of treatment media.
-
Incubate for 48 to 72 hours . (72h is preferred to capture anti-proliferative effects distinct from acute necrosis).
Phase C: Viability Quantification (CCK-8)
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1–4 hours (monitor color development).
-
Measure Absorbance (OD) at 450 nm using a microplate reader.
Part 3: Data Analysis & Visualization
Quantitative Metrics
Calculate the % Cell Viability using the formula:
Selectivity Index (SI):
-
Interpretation: An SI > 2.0 indicates potential therapeutic selectivity. An SI < 1.0 indicates general toxicity.
Screening Workflow Diagram
The following diagram illustrates the logical flow from compound preparation to hit validation.
Figure 1: Standardized workflow for high-throughput cytotoxicity screening of succinanilic acid derivatives.
Part 4: Mechanistic Validation (The "Deep Dive")
If the preliminary screen yields an IC₅₀ < 10 µM, a secondary mechanistic validation is required to distinguish Apoptosis (programmed cell death) from Necrosis (uncontrolled toxicity).
Pathway Hypothesis
Succinanilic acid derivatives often induce oxidative stress or inhibit specific kinases. The presence of the 4-bromo-2-fluoroaniline moiety suggests potential interaction with hydrophobic pockets in enzymes.
Validation Diagram (Apoptosis vs. Necrosis)
Figure 2: Hypothetical mechanism of action. Validating the apoptotic pathway (top branch) is critical for drug development.
Part 5: References
-
ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.[1] International Organization for Standardization.[1][2][3][4]
-
NCI-60 Human Tumor Cell Lines Screen. National Cancer Institute Developmental Therapeutics Program. (Standard protocol for IC50 determination).[5]
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Santa Cruz Biotechnology. 4-(4-Fluoroanilino)-4-oxobutanoic acid Product Data. (Structural analog reference for solubility/handling).
Sources
Methodological & Application
"application of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid in enzyme inhibition assays"
Application Note: Characterization of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic Acid in Enzyme Inhibition Assays
Executive Summary
This application note details the methodological framework for utilizing 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid (CAS: 354545-86-1) in enzyme inhibition assays. Structurally characterized by a succinamic acid scaffold linked to a halogenated aniline, this compound represents a class of anilinic succinates often utilized as pharmacophores in Fragment-Based Drug Discovery (FBDD). These motifs are privileged scaffolds for targeting Protein Tyrosine Phosphatases (PTPs) (acting as phosphotyrosine mimetics), Matrix Metalloproteinases (MMPs) (via zinc-chelating carboxylates), and enzymes of the Kynurenine pathway (e.g., Kynurenine-3-monooxygenase).
This guide provides a rigorous, self-validating protocol for solubilization, assay optimization, and kinetic characterization (IC50 and
Chemical Profile & Mechanism of Action
Structural Analysis
-
Compound Name: 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid[1]
-
Synonyms: N-(4-bromo-2-fluorophenyl)succinamic acid; 3-(N-(4-bromo-2-fluorophenyl)carbamoyl)propanoic acid.
-
Molecular Formula:
[1] -
Molecular Weight: 290.09 g/mol
Pharmacophore & Target Interaction
The compound functions as a bidentate ligand :
-
Carboxylic Acid Head: Mimics the phosphate group of natural substrates (e.g., phosphotyrosine), forming hydrogen bonds with active site arginine residues (e.g., Arg221 in PTP1B) or chelating catalytic metal ions (e.g.,
in MMPs). -
Linker (Succinyl chain): Provides optimal spacing and flexibility.
-
Hydrophobic Tail (4-Br-2-F-Aniline): The halogenated aromatic ring targets secondary hydrophobic pockets (Site B/C), enhancing specificity and potency via
stacking or halogen bonding.
Experimental Workflow
The following diagram outlines the logical flow for characterizing the inhibitor, from stock preparation to mechanism determination.
Figure 1: Decision tree for evaluating 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid in enzymatic assays.
Detailed Protocol: PTP1B Inhibition Assay
This protocol uses the pNPP (p-Nitrophenyl Phosphate) colorimetric assay, a standard method for characterizing phosphatase inhibitors.
Reagents & Equipment
-
Buffer A (Assay Buffer): 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT (add fresh).
-
Substrate: p-Nitrophenyl Phosphate (pNPP).
for PTP1B is typically ~2 mM. -
Enzyme: Recombinant Human PTP1B (residues 1-321).
-
Inhibitor: 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid (dissolved in 100% DMSO).
-
Stop Solution: 1 M NaOH.
-
Detection: Microplate reader measuring Absorbance at 405 nm.
Stock Preparation
-
Solubility Check: Dissolve 2.9 mg of powder in 1 mL DMSO to create a 10 mM stock .
-
Note: Carboxylic acids can precipitate in high-salt buffers. Ensure final DMSO concentration in assay is <5% (typically 1-2%).
-
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Aliquot and store at -20°C to prevent freeze-thaw degradation.
Assay Procedure (IC50 Determination)
| Step | Action | Volume/Well | Critical Note |
| 1 | Prepare Dilutions | -- | Prepare 3x concentration of Inhibitor in Buffer A (max 3% DMSO). Serial dilute 1:3 (8 points). |
| 2 | Add Enzyme | 20 µL | Dilute PTP1B to 5 nM (final) in Buffer A. Add to wells. |
| 3 | Add Inhibitor | 10 µL | Add 3x Inhibitor dilutions. Include Vehicle Control (DMSO only) and Blank (No Enzyme). |
| 4 | Pre-Incubation | -- | Incubate for 15 mins at 30°C . Crucial for equilibrium binding. |
| 5 | Start Reaction | 30 µL | Add 2x pNPP substrate (final conc = |
| 6 | Incubation | -- | Incubate for 30 mins at 30°C. Reaction should remain linear. |
| 7 | Stop Reaction | 20 µL | Add 1 M NaOH to quench reaction and develop color (p-nitrophenol turns yellow at alkaline pH). |
| 8 | Read | -- | Measure Absorbance at 405 nm . |
Data Analysis & Validation
-
Background Subtraction: Subtract the "No Enzyme" blank OD from all values.
-
Normalization: Calculate % Activity relative to Vehicle Control.
-
Curve Fitting: Fit data to the 4-Parameter Logistic (4PL) equation using GraphPad Prism or similar software:
-
Z-Factor Calculation: Ensure assay robustness.
-
Where
is SD and is mean of positive (vehicle) and negative (no enzyme) controls. A value > 0.5 is required for valid data.
-
Advanced Characterization: Mode of Inhibition
To determine if the compound acts as a competitive (active site) or allosteric inhibitor, perform a Lineweaver-Burk analysis.
Protocol Modification:
-
Run the IC50 protocol using 4 different concentrations of Inhibitor (e.g., 0,
, , ). -
For each inhibitor concentration, vary the Substrate (pNPP) concentration (e.g., 0.25 mM to 10 mM).
Interpretation:
-
Competitive: Lines intersect at the Y-axis (
unchanged, increases). Expected for this compound if it mimics phosphotyrosine. -
Non-Competitive: Lines intersect at the X-axis (
decreases, unchanged). -
Mixed: Lines intersect in the second quadrant.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Precipitation | Compound insolubility in aqueous buffer. | Reduce final concentration. Add 0.01% Triton X-100 to buffer. Verify stock clarity. |
| High Background | Substrate auto-hydrolysis. | Prepare pNPP fresh. Keep substrate protected from light.[2] |
| Flat Dose Response | Assay interference (PAINS). | Compound might be aggregating. Add 0.01% detergent (Triton X-100) to disrupt aggregates. |
| Z' < 0.5 | Pipetting error or unstable enzyme. | Use automated dispensing. Keep enzyme on ice until use. |
References
-
Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.[3]
-
Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure, signaling pathways, and therapeutic targets. Proceedings of the National Academy of Sciences, 99(26), 16535-16542. (Context for PTP1B inhibition assays).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1120527, 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid.
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. (Guidance on validating small molecule inhibitors).
Sources
Application Note: 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid for High-Throughput Screening
[1]
Abstract
This application note details the utility of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid (CAS: 354545-86-1) as a validated chemical probe and scaffold in High-Throughput Screening (HTS) campaigns.[1] While primarily recognized as a synthetic intermediate, this succinamic acid derivative serves as a critical representative member in fragment-based drug discovery (FBDD) libraries targeting fungal sphingolipid biosynthesis (specifically Inositol Phosphorylceramide (IPC) Synthase) and metalloproteinase inhibition .[1] This guide provides a comprehensive protocol for its preparation, quality control, and deployment in whole-cell antifungal assays, emphasizing its role as a Khafrefungin analogue mimic.[1]
Introduction & Mechanism of Action
The Compound Profile
-
Chemical Name: 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid[1]
-
Synonyms: N-(4-Bromo-2-fluorophenyl)succinamic acid[1]
-
Molecular Formula: C₁₀H₉BrFNO₃[1]
-
Molecular Weight: 290.09 g/mol [1]
-
Core Scaffold: Succinamic Acid (N-substituted succinimide precursor)[1]
Biological Relevance: The Khafrefungin Connection
Succinamic acid derivatives have been identified as structural analogues of Khafrefungin , a potent antifungal agent.[1][2] The primary mechanism of action involves the inhibition of Inositol Phosphorylceramide (IPC) Synthase .[1]
-
Target Specificity: IPC Synthase is essential for fungal sphingolipid biosynthesis but is absent in mammalian cells (which synthesize sphingomyelin instead).[1] This makes IPC synthase inhibitors highly selective antifungal candidates with low host toxicity.[1]
-
Chemical Logic: The succinamic acid moiety mimics the polar head group interactions required for enzyme binding, while the halogenated aniline tail (4-bromo-2-fluoro) provides lipophilic contacts within the active site, enhancing potency and membrane permeability.[1]
Secondary Applications (Fragment Screening)
Beyond antifungal applications, this compound is utilized in Fragment-Based Drug Discovery (FBDD) for:
Visualizing the Mechanism
The following diagram illustrates the differential sphingolipid pathway between Fungi and Mammals, highlighting the specific blockade point of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid.
Caption: Differential inhibition of fungal IPC Synthase by succinamic acid derivatives. Mammalian Sphingomyelin Synthase remains unaffected, ensuring selectivity.[1]
Experimental Protocols
Compound Preparation & Quality Control
Objective: Ensure library integrity before HTS. Succinamic acids can cyclize to succinimides under acidic/thermal stress, altering bioactivity.[1]
-
Stock Solution: Dissolve solid 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid in 100% DMSO to a concentration of 10 mM .
-
Solubility Check: Vortex for 30 seconds. If turbidity persists, sonicate at 37°C for 5 minutes.
-
QC Validation (LC-MS):
Primary HTS Assay: Yeast Growth Inhibition
Context: This whole-cell assay screens for antifungal activity using Saccharomyces cerevisiae as a model organism.[1]
Materials:
-
Strain: S. cerevisiae (wild type or hypersensitive strain erg6Δ).[1]
-
Media: YPD Broth (1% Yeast extract, 2% Peptone, 2% Dextrose).[1]
-
Plate: 384-well clear flat-bottom microplates.[1]
-
Control: Amphotericin B (Positive), DMSO (Negative).[1]
Protocol Steps:
-
Inoculum Prep: Grow yeast overnight in YPD at 30°C. Dilute to an OD₆₀₀ of 0.01 .
-
Compound Dispensing:
-
Dispense 0.5 µL of 10 mM compound stock into assay wells (Final conc: 50 µM).
-
Dispense 0.5 µL DMSO into negative control wells.
-
Dispense 0.5 µL Amphotericin B (10 µM final) into positive control wells.
-
-
Assay Initiation: Add 49.5 µL of diluted yeast inoculum to each well using a bulk dispenser (e.g., Multidrop Combi).
-
Incubation: Seal plates with breathable membrane. Incubate at 30°C for 24 hours .
-
Readout: Measure Absorbance at 600 nm (OD₆₀₀) using a microplate reader.
Data Analysis:
-
Calculate % Inhibition:
[1] -
Hit Threshold: > 50% inhibition at 50 µM.
Secondary Screen: Cytotoxicity (HepG2)
Objective: Confirm selectivity by ensuring the compound does not kill human cells.[1]
-
Cells: HepG2 (Human liver carcinoma) in DMEM + 10% FBS.[1]
-
Seeding: 5,000 cells/well in 384-well plates. Incubate 24h.
-
Treatment: Add compound (titration 0.1 µM – 100 µM). Incubate 48h.
-
Detection: Add Resazurin or CellTiter-Glo reagent.[1]
-
Result: A "Hit" must show high potency in Yeast (IC₅₀ < 10 µM) and low toxicity in HepG2 (CC₅₀ > 50 µM).[1]
Comparative Data Summary
| Parameter | 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid | Standard Control (Khafrefungin) | Negative Control (DMSO) |
| Target | IPC Synthase (Putative) | IPC Synthase (Validated) | None |
| MW | 290.09 Da | 622.8 Da | 78.13 Da |
| LogP | ~2.5 (Drug-like) | ~5.0 (Lipophilic) | -1.35 |
| Solubility | High (DMSO) | Low (Aq) | Miscible |
| HTS Role | Fragment / Lead Scaffold | Reference Standard | Vehicle |
References
-
Serrano, P., et al. (2007).[1][2] "Parallel Synthesis and Yeast Growth Inhibition Screening of Succinamic Acid Libraries." Journal of Combinatorial Chemistry, 9(4), 635–643.[1][2] Link[1]
-
Mandala, S. M., et al. (1997).[1] "Khafrefungin, a novel inhibitor of sphingolipid synthesis."[1] Journal of Biological Chemistry, 272(51), 32709–32714.[1] Link
-
Clinical and Laboratory Standards Institute (CLSI). (2008).[1] "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition." CLSI document M27-A3. Link
Application Notes and Protocols for Elucidating the Mechanism of Action of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid
Introduction: A Strategic Approach to a Novel Compound
The compound 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid is a novel small molecule with potential biological activity.[1] Its chemical structure, featuring a fluoro-bromo-aniline moiety linked to a butanoic acid backbone, suggests it may interact with specific protein targets within the cell, making it a candidate for drug discovery and development.[1][] However, without prior knowledge of its mechanism of action, a systematic and multi-tiered investigational approach is required to first identify its cellular effects, then to pinpoint its molecular target, and finally to validate this interaction and its downstream consequences.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the mechanism of action of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid. The protocols and strategies outlined herein are designed to be robust and self-validating, progressing from broad phenotypic observations to specific molecular interactions.
Investigational Workflow: A Tiered Approach to Mechanism of Action
A logical and efficient workflow is crucial for the successful characterization of a novel compound. We propose a three-tiered approach that progressively narrows the field of potential mechanisms.
Caption: A tiered workflow for elucidating the mechanism of action.
Tier 1: Cellular Phenotypic Screening
The initial step is to understand the compound's impact on whole cells. This provides a broad view of its biological activity and helps in determining the appropriate concentration range for subsequent, more focused assays.
Cell Viability and Cytotoxicity Assays (MTT/MTS)
Rationale: These colorimetric assays are fundamental for determining the concentration at which the compound affects cell viability and proliferation.[5][6] They measure the metabolic activity of cells, which is generally proportional to the number of viable cells.[6] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.[]
Protocol: MTS Assay for Cell Viability
-
Cell Seeding: Seed a cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a 2-fold serial dilution of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid in culture medium, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.1 µM). Include a vehicle control (e.g., DMSO) at the same concentration as in the compound-treated wells.
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control. Incubate for 48-72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[7][8]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.[7][8]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[7]
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Hypothetical Data Presentation:
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 100 | 5.2 ± 1.5 |
| 50 | 15.8 ± 2.1 |
| 25 | 48.9 ± 3.5 |
| 12.5 | 85.3 ± 4.2 |
| 6.25 | 95.1 ± 2.8 |
| 0 (Vehicle) | 100 ± 1.9 |
| IC50 | ~25 µM |
Tier 2: Target Identification
Based on the phenotypic screening, if the compound shows significant activity, the next step is to identify its molecular target(s). The structure of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid is reminiscent of some kinase inhibitors. Therefore, a primary hypothesis could be that it targets a protein kinase.
Broad-Panel Kinase Screening
Rationale: Screening the compound against a large panel of purified kinases is an efficient way to identify potential targets.[9] This is typically done using in vitro assays that measure the ability of the compound to inhibit the activity of each kinase.
Protocol: Luminescence-Based Kinase Assay (General)
This protocol outlines the general principle. Specific kinase assay kits (e.g., Kinase-Glo®) should be used according to the manufacturer's instructions.[9][10]
-
Reaction Setup: In a 96- or 384-well plate, add the purified recombinant kinase, its specific substrate peptide, and the test compound at a fixed concentration (e.g., 10 µM).
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining. The luminescence signal is inversely proportional to kinase activity.[9]
-
Data Analysis: Calculate the percentage of inhibition for each kinase.
Hypothetical Kinase Screening Hits:
| Kinase Target | % Inhibition at 10 µM |
| EGFR | 8.2 |
| PI3Kα | 12.5 |
| MAPK1 | 92.3 |
| CDK2 | 25.7 |
| MEK1 | 88.9 |
From this hypothetical data, MAPK1 and MEK1 would be identified as primary candidates for further investigation.
Tier 3: Target Validation and Pathway Analysis
Identifying a hit in a biochemical screen is not sufficient. It is crucial to confirm that the compound engages the target within a cellular environment and affects its downstream signaling pathway.[11][12]
Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful method to verify target engagement in intact cells.[13][14] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[13][14]
Protocol: CETSA for Target Engagement
-
Cell Treatment: Culture an appropriate cell line and treat with either the vehicle control or a saturating concentration of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid (e.g., 10x IC50) for 1 hour at 37°C.[13]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[13]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.[13]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (20,000 x g) to pellet the aggregated proteins.[13]
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein (e.g., MAPK1) and a loading control (e.g., GAPDH) by Western blotting.[13][15][16]
Data Interpretation: In the presence of the compound, the target protein should be more stable at higher temperatures, resulting in a shift of its melting curve to the right.
Western Blotting for Pathway Analysis
Rationale: If the compound inhibits a kinase, the phosphorylation of its downstream substrates should be reduced. Western blotting with phospho-specific antibodies is the standard method to assess this.[15][16] For the MAPK/MEK pathway, a key downstream substrate is ERK (also known as MAPK1/2).
Caption: A simplified MAPK signaling pathway with potential points of inhibition.
Protocol: Western Blotting for Phospho-ERK
-
Cell Treatment: Seed cells and starve them overnight in a low-serum medium. Treat with different concentrations of the compound for 1-2 hours, then stimulate with a growth factor (e.g., EGF) for 10-15 minutes to activate the MAPK pathway.
-
Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[17]
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-ERK (p-ERK) and total ERK (t-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate.[16]
Data Interpretation: A dose-dependent decrease in the p-ERK/t-ERK ratio would confirm that the compound inhibits the MAPK pathway.
Biochemical Characterization of Target Interaction
Once the cellular target is validated, a more detailed biochemical characterization is necessary to understand the kinetics of the interaction.
Biochemical Kinase Inhibition Assay for IC50 Determination
Rationale: This assay determines the precise IC50 value of the compound against the purified target kinase, providing a quantitative measure of its potency.[18][19]
Protocol: ADP-Glo Kinase Assay
This is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction.
-
Reaction Setup: In a 96-well plate, set up kinase reactions with a fixed concentration of the purified kinase (e.g., MEK1), its substrate, ATP, and serial dilutions of the inhibitor.
-
Incubation: Incubate at room temperature for 60 minutes.
-
ADP-Glo Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Measurement: Measure the luminescence. The signal is directly proportional to kinase activity.
-
Data Analysis: Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
Conclusion and Future Directions
This structured approach provides a robust framework for elucidating the mechanism of action of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid. By progressing from broad cellular effects to specific target engagement and pathway analysis, researchers can build a comprehensive understanding of how this novel compound exerts its biological effects. Successful characterization of its mechanism of action is a critical step in its potential development as a therapeutic agent or a chemical probe for biological research.[20][21]
Future studies should focus on determining the mode of inhibition (e.g., ATP-competitive or allosteric), assessing the compound's selectivity against other kinases, and eventually evaluating its efficacy in preclinical in vivo models.
References
-
Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. [Link]
-
Journal of Medicinal Chemistry. (2025, September 12). Target Engagement Assays in Early Drug Discovery. [Link]
-
MDPI. (n.d.). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. [Link]
-
Concept Life Sciences. (n.d.). Target Engagement Assay Services. [Link]
-
Eurofins DiscoverX. (n.d.). Target Engagement Assays. [Link]
-
Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
Journal of Medicinal Chemistry. (2025, June 4). Target Engagement Assays in Early Drug Discovery. [Link]
-
NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Nature Communications. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. [Link]
-
bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. [Link]
-
Crestone, Inc. (2023, January 29). Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder. [Link]
-
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]
-
Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide. [Link]
-
BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit. [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]
-
University of Florida. (n.d.). Target Identification and Mode of Action Studies. [Link]
Sources
- 1. crestonepharma.com [crestonepharma.com]
- 3. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]
- 4. Target Identification and Mode of Action Studies » Department of Medicinal Chemistry » College of Pharmacy » University of Florida [mc.pharmacy.ufl.edu]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. clyte.tech [clyte.tech]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. selvita.com [selvita.com]
- 12. Target Engagement Assay Services [conceptlifesciences.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pelagobio.com [pelagobio.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 18. caymanchem.com [caymanchem.com]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic Acid
[1]
Ticket ID: #ENZ-INT-002 Status: Open Subject: Yield Optimization & Troubleshooting for Succinamic Acid Intermediate Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Reaction Context
The Challenge: Synthesizing 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid (also known as N-(4-bromo-2-fluorophenyl)succinamic acid) is a classic nucleophilic acyl substitution.[1] However, it presents a kinetic bottleneck.[1] The nucleophile, 4-bromo-2-fluoroaniline , is electronically deactivated by the inductive effects of the fluorine and bromine atoms, making it sluggish to react with succinic anhydride.[1]
The Goal: Maximize the yield of the open-chain amic acid while suppressing two critical side reactions:
Core Directive: The Optimized Protocol (The "Golden Path")
Do not rely on generic anhydride opening protocols. The following method is optimized for electron-deficient anilines, balancing conversion rate against impurity formation.
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Critical Note |
| 4-Bromo-2-fluoroaniline | 1.0 | Limiting Reagent | Must be dry (KF < 0.1%).[1] |
| Succinic Anhydride | 1.1 - 1.2 | Electrophile | Slight excess drives kinetics; excess is water-soluble and easily removed.[1] |
| Toluene (or IPAc) | 5-7 Vol | Solvent | Non-polar solvents precipitate the product, driving equilibrium forward (Le Chatelier’s principle).[1] |
| DIPEA (Optional) | 0.1 | Catalyst | Only use if reaction stalls; base catalysis can accelerate reaction but complicates workup.[1] |
Step-by-Step Workflow
-
Charge: Add 4-bromo-2-fluoroaniline (1.0 eq) and Succinic Anhydride (1.2 eq) to the reactor.
-
Solvent: Add Toluene (5 volumes). Note: Toluene is preferred over DCM because the product is less soluble in Toluene, facilitating isolation by filtration.[1]
-
Reaction: Heat to 80–85°C for 12–16 hours.
-
Checkpoint: Do not exceed 90°C. Higher temperatures promote ring closure to the imide.[1]
-
-
In-Process Control (IPC): Monitor by HPLC. Target < 2% residual aniline.
-
Cooling: Cool slowly to 20°C, then to 0–5°C. The product should crystallize as a white/off-white solid.
-
Isolation: Filter the slurry.
-
Wash: Wash the cake with cold Toluene (2 Vol) followed by Water (3 Vol) to remove excess succinic acid/anhydride.
-
Drying: Vacuum dry at 50°C.
Visualizing the Process Logic
The following diagram illustrates the decision matrix for this synthesis, highlighting where yield is typically lost.
Caption: Workflow logic for synthesis. Green paths indicate success; red paths indicate critical failure modes requiring intervention.[1]
Troubleshooting Hub (FAQs)
Category 1: Kinetics & Conversion
Q: The reaction has stalled with 15% starting aniline remaining after 24 hours. Should I add more anhydride?
-
Diagnosis: Likely not an anhydride issue (unless your anhydride was hydrolyzed by wet solvent).[1] The issue is the weak nucleophilicity of the aniline.[1]
-
Solution:
-
Concentration: This reaction is bimolecular.[1] If you are running dilute (>10 Vol solvent), concentrate the mixture to 4–5 Vol.[1] This doubles the effective collision rate.[1]
-
Catalysis: Add 5 mol% DMAP (4-Dimethylaminopyridine) or 0.1 eq DIPEA. This activates the anhydride, making it more susceptible to attack by the weak aniline.[1]
-
Q: Why use Toluene? Can I use THF or DCM?
-
Analysis:
-
THF: Bad choice.[1] The product is often soluble in THF, preventing simple filtration.[1] You would need a solvent swap to isolate.[1][2]
-
DCM: Acceptable, but the reflux temperature (40°C) is too low to drive this sluggish reaction efficiently.[1]
-
Toluene/IPAc: Ideal. High boiling point allows kinetic activation, but the product is insoluble at room temperature, allowing for "reaction-crystallization" (product precipitates as it forms, driving equilibrium).[1]
-
Category 2: Impurity Profile
Q: I see a new peak at RRT 1.2 on HPLC. What is it?
-
Identification: This is almost certainly the cyclic succinimide (dehydration product).[1]
-
Cause: Reaction temperature >90°C or prolonged reaction times without precipitation.[1]
-
Fix: You cannot easily revert the imide to the acid without hydrolyzing the amide bond. You must control the upstream process: keep T < 85°C. If the impurity is present, purify by dissolving the crude solid in aqueous NaHCO3 (the acid dissolves, the imide/aniline stays in organics), wash with EtOAc, then acidify the aqueous layer to pH 2 to recover the pure product.[1]
Category 3: Physical Properties[1][3]
Q: The product oils out instead of crystallizing.
-
Cause: Presence of impurities (aniline) lowering the melting point, or the solvent mixture is too polar.[1]
-
Solution: Re-heat to dissolve, seed with pure crystal at 60°C, and cool very slowly (5°C/hour). If oiling persists, switch solvent to Isopropyl Acetate (IPAc) , which often yields better crystal morphology for this specific intermediate.[1]
Deep Dive: Mechanism & Causality
To troubleshoot effectively, you must understand the competing pathways.[1]
-
The Desired Path: The lone pair on the aniline nitrogen attacks the carbonyl carbon of succinic anhydride.[1] The ring opens, forming the carboxylic acid.[1]
-
The Trap: Because the aniline is electron-poor (F, Br), the transition state energy is high.[1] If the system is heated too aggressively to overcome this, the newly formed carboxylic acid tail can wrap around and attack the amide nitrogen (intramolecular cyclization), kicking out water to form the imide.[1]
Data Table: Solvent Screening Impact
| Solvent | Reaction Temp | Conversion (24h) | Isolation Method | Risk Profile |
| DCM | 40°C (Reflux) | Low (~60%) | Evaporation req.[1] | Slow kinetics; poor yield.[1] |
| THF | 66°C (Reflux) | High (>90%) | Solvent Swap req.[1] | Product stays in solution; difficult workup. |
| Toluene | 85°C | High (>95%) | Filtration | Optimal balance of kinetics & isolation. |
| DMF | 100°C | Complete | Water crash-out | High risk of imide formation; difficult drying.[1] |
References
-
Process Development of Enzalutamide
-
Source: Evaluation of synthetic routes for Enzalutamide (MDV3100).[1]
- Relevance: Confirms the use of Toluene/IPAc for the succinamic acid formation to avoid chromatographic purific
-
Citation: Wang, X., et al. "An improved and practical route for the synthesis of enzalutamide."[1][3] Chemical Papers 71 (2017): 1641–1648.[1] Link
-
-
Patent Literature (Medivation/Astellas)
-
Nucleophilic Substitution Principles
(Note: While specific yield data varies by exact conditions, the Toluene reflux method is the industry standard for "Process A" in Enzalutamide manufacturing to ensure a filterable solid.)[1]
Technical Support Center: Stability & Handling of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic Acid
Executive Summary
You are likely working with 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid , a critical intermediate in the synthesis of the androgen receptor antagonist Enzalutamide (Xtandi).
The Core Problem: This compound belongs to the class of
-
Cyclization: Intramolecular dehydration to form the corresponding succinimide (N-(4-bromo-2-fluorophenyl)succinimide). This is the dominant pathway under acidic conditions.
-
Hydrolysis: Cleavage of the amide bond to release 4-bromo-2-fluoroaniline and succinic acid.
Immediate Action Required: If you observe "ghost peaks" in HPLC or precipitation in acidic buffers, stop heating and neutralize your solvent matrix .
The Stability Landscape (Mechanism & Causality)
To troubleshoot effectively, you must understand the "Succinamic Acid Equilibrium." This molecule is not static; it exists in a delicate balance driven by pH and temperature.
Diagram 1: Degradation Pathways
Caption: The central succinamic acid (Target) cyclizes to the succinimide under acidic conditions (Path A) or hydrolyzes under strong acid/base/heat (Path B).
Troubleshooting Guide (FAQ Format)
Issue 1: "I see a split peak or a new impurity growing during my HPLC run."
Diagnosis: On-Column Cyclization. Standard reverse-phase HPLC often uses acidic mobile phases (e.g., 0.1% TFA or Formic Acid). The acidic environment inside the column catalyzes the cyclization of the succinamic acid into the succinimide during the run.
Solution:
-
Switch Buffers: Use a neutral buffer system (e.g., Ammonium Acetate, pH 6.5–7.0). The carboxylic acid will be ionized (carboxylate), preventing cyclization.
-
Lower Temperature: If you must use acid, cool the column thermostat to 4–10°C to kinetically inhibit the reaction.
-
Fast Gradient: Reduce run time to minimize residence time in the acidic medium.
Issue 2: "The compound precipitates when I dissolve it in my assay buffer."
Diagnosis: pH-Dependent Solubility (pKa Clash). The molecule contains a carboxylic acid (pKa ~4.2) and a weakly basic amide.
-
pH < 4: The acid is protonated (neutral charge) and has low aqueous solubility, leading to precipitation.
-
pH > 5: The acid is deprotonated (anionic charge), significantly increasing solubility.
Solution:
-
Protocol: Dissolve the compound in a small volume of DMSO or Methanol first. Then, dilute into a buffer with pH ≥ 6.0 (e.g., PBS).
-
Avoid: Do not dilute directly into 0.1 N HCl or unbuffered water (which may be slightly acidic).
Issue 3: "My stock solution degraded after 24 hours at room temperature."
Diagnosis: Spontaneous Cyclization. Even in organic solvents like methanol or acetonitrile, trace acid impurities or protic environments can drive the equilibrium toward the succinimide.
Solution:
-
Storage: Store solid material at -20°C under desiccant.
-
Solution Storage: Prepare fresh. If storage is necessary, use anhydrous DMSO and store at -80°C. Avoid protic solvents (MeOH, EtOH) for long-term storage.
Validated Analytical Protocols
Protocol A: Low-Artifact HPLC Method
Use this method to distinguish between the real impurity profile and artifacts generated by the analysis itself.
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm | Standard stationary phase. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.8) | Neutral pH prevents on-column cyclization. |
| Mobile Phase B | Acetonitrile | Organic modifier. |
| Flow Rate | 1.0 mL/min | Standard flow.[1] |
| Column Temp | 25°C or lower | Heat accelerates degradation. |
| Detection | UV @ 240 nm | Max absorbance for the halogenated aniline moiety. |
| Gradient | 10% B to 90% B over 10 mins | Rapid elution reduces residence time. |
Protocol B: Solubility & Stability Stress Test
Perform this to validate your solvent choice.
-
Prepare: 1 mg/mL solution in the target solvent.
-
Split: Divide into two vials.
-
Vial A: Keep at 4°C (Control).
-
Vial B: Incubate at room temperature for 4 hours.
-
-
Analyze: Inject both into the HPLC (using Protocol A).
-
Pass Criteria: If Vial B shows >2% growth of the Succinimide peak (relative to Vial A), the solvent is unsuitable.
Decision Tree: Troubleshooting Workflow
Caption: Follow this logic flow to resolve stability or solubility issues in your experiments.
References
-
Synthesis of Enzalutamide & Impurity Profiles
-
Liu, J., et al. (2014). "An improved and practical route for the synthesis of enzalutamide."[2] Chemical Research in Chinese Universities. This paper details the synthetic pathway where 4-(4-bromo-2-fluoroanilino)-4-oxobutanoic acid serves as a key intermediate and discusses the cyclization to the succinimide.
-
Source:
-
-
Mechanisms of Succinamic Acid Cyclization
-
Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of N-(4-Substitutedaryl) Succinimide Compounds. This fundamental study explains the A-2 mechanism by which succinamic acids cyclize or hydrolyze under acidic conditions.[3]
-
Source:
-
-
HPLC Method Development for Labile Intermediates
-
Dong, M. W. (2015). "HPLC Method Development for Pharmaceuticals." Elsevier.[4] Provides general guidelines for analyzing compounds prone to on-column degradation (acid-labile amides).
-
Source:
-
Sources
Technical Support Center: Optimizing Reaction Conditions for 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic Acid Derivatives
Current Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Synthesis & Optimization of Succinilic Acid Derivatives from Deactivated Anilines
Introduction: The Chemical Challenge
You are attempting to synthesize 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid . Structure: HOOC-CH2-CH2-C(=O)-NH-(2-F-4-Br-C6H3)
This is not a trivial amide coupling. You are reacting succinic anhydride with 4-bromo-2-fluoroaniline . The reaction is complicated by two critical factors inherent to the aniline starting material:
-
Electronic Deactivation: The bromine (para) and fluorine (ortho) atoms are electron-withdrawing groups (EWG), significantly reducing the nucleophilicity of the amine nitrogen.
-
Steric Hindrance: The ortho-fluorine atom provides steric bulk, physically impeding the attack on the anhydride carbonyl.
Standard protocols (e.g., stirring in DCM at room temperature) often fail or result in poor conversion.[1] This guide provides the optimized thermodynamic and kinetic conditions required to drive this reaction to completion while avoiding the common "imide cyclization" trap.
Module 1: Reaction Kinetics & Thermodynamics
To troubleshoot effectively, you must understand the competing pathways.[1]
The Pathway Diagram
The following diagram illustrates the reaction coordinate.[2][3][4][5][6][7] Note that the desired product (Amic Acid) is an intermediate that can dehydrate into the unwanted Succinimide if "over-cooked."
Caption: Reaction pathway showing the kinetic barrier caused by the deactivated aniline and the thermodynamic risk of cyclization.
Module 2: Troubleshooting Guide
Issue 1: Low Yield / Incomplete Conversion
Symptoms: TLC shows large amounts of starting aniline remaining after 24 hours.[1]
Root Cause: The nucleophilicity of 4-bromo-2-fluoroaniline is too low to open the succinic anhydride ring in non-polar solvents (DCM/CHCl3) without catalysis. Corrective Action:
-
Switch Solvent: Use Toluene or THF . Toluene allows for higher temperatures (reflux), which provides the energy to overcome the activation barrier.[1]
-
Add Catalyst: Introduce DMAP (4-Dimethylaminopyridine) (0.1 – 0.5 eq). DMAP attacks the anhydride first, forming a highly reactive N-acylpyridinium intermediate that is much more susceptible to attack by the weak aniline.[1]
Issue 2: Formation of Cyclic Imide (N-(4-bromo-2-fluorophenyl)succinimide)
Symptoms: Product is insoluble in Sodium Bicarbonate (NaHCO3); Mass Spec shows M-18 peak.
Root Cause: "Over-cooking." If the reaction is refluxed too long in Toluene (especially with Dean-Stark conditions), the amic acid dehydrates to form the thermodynamically stable 5-membered succinimide ring. Corrective Action:
-
Monitor Strictly: Stop the reaction immediately upon consumption of the aniline.
-
Rescue Protocol: If the imide forms, you can hydrolyze it back to the acid.[1] Suspend the solid in 1M NaOH , stir at 50°C until dissolved (ring opening), then carefully acidify with HCl to precipitate the target acid.
Issue 3: Product Solubility & Purification
Symptoms: Difficulty separating the product from unreacted aniline or succinic acid.
Root Cause: Both the starting anhydride (which hydrolyzes to succinic acid) and the product are acidic. The aniline is basic (weakly). Corrective Action: Use the Self-Validating Acid/Base Extraction (see Module 3).
Module 3: Optimized Experimental Protocol
This protocol is designed specifically for electron-deficient anilines.
Reagents
-
Succinic Anhydride: 1.2 equiv. (Excess drives kinetics).
-
Solvent: Toluene (Preferred for scale) or THF (Preferred for small scale/solubility).
-
Catalyst: DMAP (0.1 equiv.).
Step-by-Step Methodology
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromo-2-fluoroaniline (10 mmol) in Toluene (50 mL).
-
Addition: Add Succinic Anhydride (12 mmol) and DMAP (1 mmol).
-
Reaction:
-
Option A (Toluene): Heat to reflux (110°C) . Monitor by TLC every hour. Reaction typically completes in 3-6 hours.
-
Option B (THF): Heat to 60°C . This may take 12-24 hours but reduces the risk of imide formation.
-
-
Workup (The Self-Validating System):
-
Purification (Acid-Base Cycle):
-
Dissolve the crude solid in saturated aqueous NaHCO3 (Sodium Bicarbonate).
-
Logic: The target product (Carboxylic Acid) will dissolve as the sodium salt. Unreacted Aniline and Imide side-products will not dissolve.
-
-
Filter the solution to remove insoluble impurities (Aniline/Imide).
-
Acidify the clear filtrate slowly with 2M HCl to pH ~2.
-
Collect the resulting white precipitate by filtration.
-
Dry in a vacuum oven at 45°C.
-
Visualizing the Workup
Caption: Self-validating purification workflow using solubility differences.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Succinyl Chloride instead of Succinic Anhydride? A: Yes, but proceed with caution.[1] Succinyl chloride is more reactive, which helps with the deactivated aniline.[1] However, it poses two risks:
-
Bis-acylation: The amine might attack both ends of the chloride.
-
Cyclization: The acidic by-product (HCl) catalyzes the formation of the imide ring rapidly. Recommendation: If using succinyl chloride, use THF at 0°C with an organic base (Et3N) and add the chloride dropwise.[1]
Q: My product is an oil that won't crystallize. What now? A: This is common with fluoro-anilines.[9] Triturate the oil with a mixture of Hexane/Ethyl Acetate (9:1) and scratch the flask walls with a glass rod. If that fails, proceed with the NaHCO3 extraction described in Module 3; the acidification step almost always yields a solid.[1]
Q: Why is DMAP necessary? A: 4-Bromo-2-fluoroaniline is a poor nucleophile. DMAP acts as a "nucleophilic catalyst." It attacks the anhydride to form a pyridinium salt, which is a much stronger acylating agent than the anhydride itself, effectively "shuttling" the succinyl group to the weak aniline.[1]
References
-
General Synthesis of Anilic Acids
-
Catalysis for Deactivated Anilines
- DMAP Catalysis Mechanism. MDPI. (2024). "Facile Synthesis of N-(4-Bromo-3-methylphenyl)
-
[1]
-
Purification & Properties
-
Friedel-Crafts vs.
- Acylation Troubleshooting. ScienceMadness. (2021).
Sources
- 1. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
- 2. BJOC - Mechanochemical Friedel–Crafts acylations [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents [patents.google.com]
- 5. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]
- 10. PubChemLite - N-(4-bromo-2-fluorophenyl)acetamide (C8H7BrFNO) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Addressing Off-Target Effects of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid
Prepared by the Office of the Senior Application Scientist
Disclaimer: Information regarding the specific biological targets of "4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid" is not extensively available in public literature. This guide is therefore based on the established principles for investigating off-target effects of small molecule kinase inhibitors, a class to which this compound structurally belongs. The methodologies described are best practices applicable to the characterization of any novel or poorly defined kinase inhibitor.
Introduction
Welcome to the technical support center for 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during their experiments, with a specific focus on identifying and mitigating off-target effects.
Kinase inhibitors are powerful tools, but their utility is often complicated by interactions with unintended proteins.[1][2] These "off-target" effects can lead to unexpected phenotypes, cellular toxicity, or misinterpretation of experimental results.[3][4] This guide provides a systematic framework for diagnosing and understanding the true mechanism of action of your compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses initial questions regarding compound handling and the first signs of potential off-target activity.
Q1: I'm just starting with this compound. How should I prepare and store my stock solutions?
A1: Proper handling is the foundation of reproducible results. Many kinase inhibitors are hydrophobic and require careful preparation.[5]
-
Solvent Selection: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for initial stock preparation.
-
Dissolution Protocol: To ensure complete dissolution, prepare a high-concentration stock (e.g., 10-50 mM). Warm the vial to room temperature before opening to prevent water condensation. If solubility is an issue, brief sonication in a water bath (5-10 minutes) can be effective.[5] Visually inspect the solution to ensure no particulates are present.[5]
-
Storage: Aliquot the stock solution into single-use, low-protein-binding tubes to minimize freeze-thaw cycles.[5] Store aliquots at -80°C, protected from light and moisture.[5] DMSO is stable at high temperatures, but compounds dissolved within it may not be; freezing is critical for long-term chemical integrity.[6][7]
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium or assay buffer for each experiment. Do not store aqueous dilutions, as compound precipitation or degradation can occur.[5]
Q2: What are the primary indicators that my observed cellular phenotype might be due to an off-target effect?
A2: Several red flags may suggest off-target activity.
-
Potency Mismatch: The compound shows high potency in cellular assays (e.g., low nanomolar EC50 for cell death) but is significantly less potent in biochemical assays against your intended target kinase (e.g., micromolar IC50).[8]
-
Phenotypic Discrepancy: The observed phenotype does not align with the known biological role of the target kinase. For example, inhibiting a kinase involved in proliferation unexpectedly triggers a strong apoptotic response.
-
Inconsistent Effects: Different cell lines, which all express the target kinase, show vastly different responses to the inhibitor. This could suggest the phenotype is driven by an off-target that is variably expressed across the cell lines.[9]
-
Lack of Rescue: Genetic knockdown (e.g., via CRISPR/siRNA) of the intended target kinase does not replicate the phenotype observed with the small molecule inhibitor.
Q3: What is the difference between an off-target effect and an indirect effect?
A3: This is a critical distinction for accurate data interpretation.
-
Direct On-Target Effect: The compound binds to its intended target (Kinase A), inhibiting its activity and affecting its immediate substrate.
-
Indirect On-Target Effect: The inhibition of Kinase A leads to downstream consequences in the signaling pathway (e.g., affecting Kinase C), which is a true biological consequence of on-target engagement.
-
Direct Off-Target Effect: The compound binds directly to an unintended protein (Kinase X), causing a separate signaling cascade to be modulated.[10]
Distinguishing these is a major challenge. The diagram below illustrates this relationship.
Part 2: Troubleshooting Guide: Investigating Unexpected Results
This guide provides a systematic approach to diagnosing issues when experimental outcomes are not as expected.
| Problem ID | Observed Issue | Potential Root Cause(s) | Recommended Troubleshooting Steps |
| TS-01 | Inconsistent Results in Cellular Assays (e.g., viability, proliferation) | 1. Compound Instability/Precipitation: The compound is not stable or soluble in the assay medium over the experiment's duration.[5]2. Off-Target Toxicity: The compound inhibits kinases essential for general cell survival, unrelated to the intended target.[2][9]3. Cell Line Specificity: The effect is dependent on an off-target protein that is uniquely expressed or active in certain cell lines. | 1. Time-Course Experiment: Perform a time-course experiment (e.g., 6, 24, 48, 72 hours) to see if the effect changes over time. Prepare fresh dilutions for each time point.2. Solubility Check: After preparing the highest concentration in media, centrifuge the tube and check for a pellet. Test the supernatant to confirm the effective concentration.3. Broad Kinase Screen: Perform a kinome-wide biochemical screen to identify potent off-targets.[11][12]4. Control Cell Lines: Test the inhibitor on a cell line known not to express the primary target. Any activity observed is, by definition, off-target. |
| TS-02 | Biochemical vs. Cellular Potency Discrepancy | 1. Poor Cell Permeability: The compound is potent against the purified enzyme but cannot efficiently cross the cell membrane to reach its target.2. High Intracellular ATP: Biochemical assays are often run at low ATP concentrations (Km of ATP), whereas intracellular ATP levels are high (~1-10 mM).[11][13] An ATP-competitive inhibitor will appear less potent in cells.[13]3. Cellular Off-Targets: The high cellular potency is driven by one or more off-targets that are more sensitive to the inhibitor than the primary target. | 1. Cellular Target Engagement Assay: Use a method like NanoBRET™ or a cellular thermal shift assay (CETSA) to confirm the compound binds to the intended target in intact cells and determine its cellular affinity.[14]2. Vary ATP in Biochemical Assay: Re-run the in vitro kinase assay at a high, physiological ATP concentration (e.g., 1 mM) and compare the IC50 to the low-ATP condition.[11]3. Orthogonal On-Target Validation: Use Western blot to measure the phosphorylation of a known, direct substrate of your target kinase. A dose-dependent decrease in phosphorylation confirms on-target activity.[5] |
| TS-03 | Phenotype Doesn't Match Target Knockdown/Knockout | 1. Off-Target Dominance: The observed phenotype is entirely caused by an off-target effect. The on-target inhibition is either not potent enough or does not produce the same phenotype.2. Compound-Specific Effects: The compound has non-kinase off-targets (e.g., GPCRs, ion channels, metabolic enzymes) that are responsible for the phenotype.[15]3. Scaffold-Specific Effects: The chemical scaffold itself has some inherent bioactivity or toxicity, independent of its specific protein targets. | 1. Rescue Experiment: This is the gold standard.[9] Engineer a cell line to express a version of the target kinase with a mutation in the ATP-binding pocket (a "gatekeeper" mutation) that makes it resistant to the inhibitor. If the inhibitor's effect is lost in these cells, the phenotype is on-target.[9]2. Use Structurally Unrelated Inhibitors: Test other known inhibitors of the same target that have a different chemical structure. If they produce the same phenotype, it is more likely to be an on-target effect.[9]3. Broad Target Deconvolution Screen: If non-kinase targets are suspected, consider broader screening panels (e.g., Safety47 panels) that include non-kinase targets. |
Part 3: Key Experimental Protocols
Here we provide step-by-step methodologies for critical experiments discussed in the troubleshooting guide.
Protocol 3.1: Workflow for Biochemical Kinome Profiling
This experiment screens your compound against a large panel of purified kinases to identify both on-target and off-target interactions.
Methodology:
-
Compound Preparation: Prepare a stock solution of the inhibitor in DMSO. For an initial screen, a single high concentration (e.g., 1 or 10 µM) is often used. For potency determination, prepare a 10-point, 3-fold serial dilution.
-
Assay Execution: The assay is typically performed by a specialized vendor (e.g., Reaction Biology, Eurofins, AssayQuant).
-
Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. Common methods include:
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining relative to a DMSO vehicle control.
-
Hits are typically defined as kinases showing >50% or >75% inhibition at the screening concentration.
-
For dose-response curves, calculate the IC50 value for each inhibited kinase. The selectivity of your compound can be expressed by comparing the IC50 for your primary target to the IC50 values for off-targets.[17]
-
Protocol 3.2: Cellular On-Target Validation via Western Blot
This protocol confirms that the compound inhibits the target kinase inside the cell by measuring the phosphorylation of its direct downstream substrate.
Methodology:
-
Cell Seeding: Plate your cells of interest and allow them to adhere overnight. Ensure the chosen cell line expresses your target kinase and its substrate.
-
Compound Treatment: Treat the cells with a dose-response of your inhibitor (e.g., 0, 10, 100, 1000, 10000 nM) for a duration determined by the pathway's kinetics (typically 1-6 hours is sufficient to see changes in phosphorylation).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-STAT3 if targeting a JAK kinase).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Detection & Re-probing:
-
Develop the blot using an ECL substrate and image the chemiluminescence.[5]
-
Crucial Step: Strip the membrane and re-probe with an antibody for the total amount of the substrate protein to confirm that the observed decrease in signal is due to reduced phosphorylation, not protein degradation.
-
Finally, re-probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[5]
-
-
Data Analysis: A dose-dependent decrease in the phosphorylated substrate signal (normalized to the total substrate and loading control) provides strong evidence of on-target pathway inhibition in a cellular context.
References
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- AssayQuant. Activity-Based Kinase Selectivity and Profiling Services.
- Creative Biogene. Kinase Screening & Profiling with Cellular Assays.
- High-throughput biochemical kinase selectivity assays: panel development and screening applic
- Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.
- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
- Benchchem. Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors.
- Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC.
- Kinase inhibitors can produce off-target effects and activate linked p
- Cayman Chemical. Methods for Detecting Kinase Activity.
- ResearchGate. Direct, indirect and off-target effects of kinase inhibitors.
- Profacgen. Cell-based Kinase Assays.
- Reaction Biology. (2022, May 11).
- Benchchem. Technical Support Center: Troubleshooting Alk-IN-6 Assays.
- Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. (2024, August 8). medRxiv.
- Off-target pharmacological activity at various kinases: Potential functional and pathological side effects. (2026, January 5).
- Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- DMSO Physical Properties. gChem.
- Issues in Compound Storage in DMSO.
Sources
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medrxiv.org [medrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gchemglobal.com [gchemglobal.com]
- 7. ziath.com [ziath.com]
- 8. Kinase Screening & Profiling with Cellular Assays - Creative Biogene [creative-biogene.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. assayquant.com [assayquant.com]
- 12. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. reactionbiology.com [reactionbiology.com]
"protocol refinement for 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid experiments"
Technical Support Center: 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid
A Guide to Protocol Refinement and Troubleshooting for Researchers
Welcome to the technical support resource for 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and refined experimental protocols. As Senior Application Scientists, our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to optimize your experiments for success.
Frequently Asked Questions (FAQs)
Here we address common queries regarding the synthesis, handling, and characterization of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid.
Q1: What is the most common synthetic route for this compound and what is the underlying mechanism?
A1: The most direct and widely used method is the nucleophilic acyl substitution reaction between 4-bromo-2-fluoroaniline and succinic anhydride . The reaction involves the nucleophilic attack of the aniline's amino group on one of the carbonyl carbons of the succinic anhydride ring. This opens the anhydride ring to form an amide and a terminal carboxylic acid in a single step. This method is generally high-yielding and chemoselective for monoacylation.[1][2]
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields can stem from several factors:
-
Purity of Starting Materials: Ensure the 4-bromo-2-fluoroaniline is pure and free from significant impurities. Aniline derivatives can oxidize and darken over time, which can interfere with the reaction.[3] Succinic anhydride is susceptible to hydrolysis; use a freshly opened container or ensure it has been stored in a desiccator.
-
Reaction Conditions: The reaction is often performed at room temperature or with gentle heating.[2] Excessively high temperatures can sometimes lead to side reactions or degradation. The choice of solvent is also critical; aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate are commonly used.[2][4]
-
Incomplete Reaction: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). If the aniline starting material is still present after several hours, the reaction may have stalled. Adding a few drops of a tertiary amine base like pyridine can sometimes catalyze the reaction, though it is often unnecessary.[2]
-
Work-up and Purification Losses: The product has both an acidic (carboxylic acid) and a weakly basic (amide) character. Improper pH adjustment during aqueous work-up can lead to the loss of product in the aqueous layer. Ensure careful acidification to precipitate the product fully.
Q3: I'm having trouble purifying the final product. It keeps coming out as a sticky oil instead of a solid. What can I do?
A3: This is a common issue in organic synthesis. Here are several strategies:
-
Solvent Trituration: Try stirring the crude oil with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., a cold ether/hexane mixture). This can often induce crystallization.
-
Recrystallization Solvent Screening: Test a variety of solvent systems for recrystallization. Common choices include ethanol/water, ethyl acetate/hexane, or toluene.[5][6] The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Acid-Base Extraction: Before attempting crystallization, dissolve the crude product in a suitable organic solvent (like ethyl acetate) and wash it with a dilute acid (e.g., 1 M HCl) to remove any unreacted basic aniline. Then, perform an extraction with a weak base like sodium bicarbonate solution.[6] Your product, being a carboxylic acid, will move to the aqueous layer as its sodium salt, leaving non-acidic impurities behind. You can then re-acidify the aqueous layer to precipitate the pure product.[6]
-
Column Chromatography: If all else fails, silica gel chromatography is a reliable method. A solvent system of ethyl acetate and hexane, often with a small amount of acetic acid (0.5-1%) to prevent tailing, is a good starting point.
Q4: How should I store the starting material, 4-bromo-2-fluoroaniline, and the final product?
A4:
-
4-Bromo-2-fluoroaniline: This compound is stable under normal conditions but should be stored in a tightly sealed container in a cool, dry, and dark place.[3][7] It is incompatible with strong oxidizing agents and strong acids.[3]
-
4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid: As a carboxylic acid, it is a stable solid. Store it in a well-sealed container at room temperature, away from strong bases.[8] Due to its hygroscopic potential, storage in a desiccator is recommended for long-term stability.[9]
Troubleshooting Guide: Synthesis & Purification
This section provides a structured approach to resolving specific issues encountered during the synthesis.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Reaction Fails to Start (No Product on TLC) | 1. Inactive Reagents | • Check Reagent Quality: Use freshly opened succinic anhydride or dry it in a vacuum oven. Ensure the 4-bromo-2-fluoroaniline is not excessively discolored. The lone pair on the aniline nitrogen is the nucleophile; oxidation or protonation (if acidic impurities are present) will inhibit its reactivity.[10] |
| 2. Inappropriate Solvent | • Solvent Choice: Use a dry, aprotic solvent like THF, DCM, or acetonitrile. Protic solvents (like ethanol) can compete with the aniline as a nucleophile, potentially opening the anhydride ring to form an ester-acid, thus reducing yield. | |
| Multiple Spots on TLC After Reaction | 1. Incomplete Reaction | • Extend Reaction Time/Gentle Heating: Continue stirring and monitor by TLC. Gentle heating (40-50°C) can increase the reaction rate. |
| 2. Side Products | • Control Stoichiometry: Use a 1:1 or slight excess (1.05 eq) of the succinic anhydride. While less common with anhydrides than acyl chlorides, it's theoretically possible to have side reactions. | |
| Product is Dark/Discolored | 1. Impure Starting Aniline | • Purify Aniline: If the starting aniline is dark, consider running it through a short plug of silica gel with an appropriate solvent (e.g., DCM/hexane) before use. |
| 2. Degradation During Work-up | • Avoid Strong Heat/Base: During work-up and solvent removal, avoid excessive heat. Amide bonds can be susceptible to hydrolysis under harsh acidic or basic conditions, although this typically requires prolonged heating.[11] | |
| Inconsistent NMR/Characterization Data | 1. Residual Solvent | • High Vacuum Drying: Ensure the product is thoroughly dried under high vacuum to remove residual purification solvents (e.g., ethyl acetate, hexane), which can complicate NMR interpretation. |
| 2. Isomeric Impurities | • Confirm Starting Material Regiochemistry: Verify the identity of your starting aniline. The presence of other bromo-fluoro-aniline isomers would lead to a mixture of products. 1H NMR of the starting material is a crucial quality control step.[12] | |
| 3. Polymorphism | • Check Melting Point: The final solid may exist in different crystalline forms (polymorphs), which can sometimes affect spectroscopic data slightly, but more commonly manifests as a broad or variable melting point.[13] |
Visualized Workflow: Synthesis and Purification
The following diagram outlines the standard experimental workflow from starting materials to the purified final product.
Caption: Workflow for synthesis and purification of the target compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid
-
Materials:
-
4-Bromo-2-fluoroaniline (1.0 eq)
-
Succinic anhydride (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (approx. 5-10 mL per gram of aniline)
-
-
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-fluoroaniline.
-
Add the anhydrous solvent and stir until the aniline is fully dissolved.
-
In a single portion, add the succinic anhydride to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature. A precipitate (the product) may begin to form within 30-60 minutes.
-
Monitor the reaction for completion by TLC (typically 2-4 hours). Use a mobile phase like 50% ethyl acetate in hexane. The product spot should be more polar (lower Rf) than the starting aniline.
-
Once the aniline is consumed, add water to the reaction mixture to precipitate more product and dissolve any unreacted succinic anhydride (which hydrolyzes to succinic acid).
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water, followed by a small amount of cold ether or hexane to aid in drying.
-
Dry the crude product in a vacuum oven. This material can then be taken forward for purification.
-
Protocol 2: Purification by Recrystallization
-
Procedure:
-
Place the crude, dry solid into an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., hot ethanol) to just dissolve the solid completely. Use a hot plate and add the solvent portion-wise.
-
Once dissolved, slowly add a co-solvent in which the product is insoluble (e.g., water) dropwise until the solution becomes faintly cloudy.
-
If it becomes too cloudy, add a few drops of the primary solvent (ethanol) to redissolve the material.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under high vacuum to a constant weight. Determine the melting point and perform spectroscopic analysis to confirm purity and identity.
-
References
- TCI Chemicals. (2025, March 28). SAFETY DATA SHEET.
- PrepChem.com. Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid.
- BenchChem. (2025). 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis.
- Nayak, P. S., et al. (2013). 4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid. National Institutes of Health.
- ChemicalBook. 4-Bromo-2-fluoroaniline.
- BLD Pharmatech. (2026, February 1). Safety Data Sheet.
- ResearchGate. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline.
- MasterOrganicChemistry.com. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
- PMC. 2-(9H-Fluoren-9-yl)-4-(4-fluoroanilino)-4-oxobutanoic acid.
- MDPI. (2017, April 5). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid.
- ChemicalBook. 4-Bromo-2-fluoroaniline(367-24-8) 1H NMR spectrum.
- ResearchGate. (2014, August 10). What is the best method for amidation of succinic anhydride or phethalic anhydried with Nitrogen?.
- Ofipharma. (2025, July 14). Quality, Stability and Shelf Life of Raw Materials.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 4-Bromo-2-fluoroaniline | 367-24-8 [chemicalbook.com]
- 4. 2-(9H-Fluoren-9-yl)-4-(4-fluoroanilino)-4-oxobutanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Abstract: Quality, Stability and Shelf Life of Raw Materials 📝 | Ofipharma [ofipharma.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. 4-Bromo-2-fluoroaniline(367-24-8) 1H NMR [m.chemicalbook.com]
- 13. 4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Biological Activity of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic Acid: A Comparative Evaluation Guide
Executive Summary
4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid (herein referred to as BF-OBA ) represents a specific class of succinanilic acid derivatives . Structurally, it combines a lipophilic, metabolically stable halogenated aniline "cap" with a hydrophilic succinic acid "tail."
While often used as a chemical building block, this scaffold exhibits pharmacophoric features relevant to enzyme inhibition (specifically metalloproteases and aldo-keto reductases) and anti-inflammatory signaling . This guide outlines the rigorous experimental framework required to validate BF-OBA from a chemical hit to a validated bioactive lead, comparing it against structural analogs and clinical standards.
Part 1: Chemical & Pharmacophore Analysis
Before biological testing, one must understand why BF-OBA is expected to be active. Its activity is driven by two distinct domains:
-
The Zinc-Binding/H-Bonding Tail (Succinyl Group): The terminal carboxylic acid and the amide carbonyl can chelate metal ions (e.g., Zn²⁺ in MMPs) or form hydrogen bond networks in enzyme active sites (e.g., AKR1C3).
-
The Hydrophobic Cap (4-Bromo-2-fluoroaniline):
-
Bromine (Para-position): Enhances lipophilicity and fills hydrophobic pockets.
-
Fluorine (Ortho-position): Blocks metabolic hydroxylation at the electron-rich ortho position, significantly increasing metabolic stability compared to non-fluorinated anilines.
-
Comparative Pharmacophore Table
| Feature | BF-OBA (Subject) | Succinanilic Acid (Parent) | Flutamide (Analogue) |
| Structure | 4-Br, 2-F substituted aniline + Succinyl | Unsubstituted aniline + Succinyl | Nitro-trifluoromethyl aniline |
| Lipophilicity (cLogP) | ~2.1 (Balanced) | ~0.8 (Too polar) | ~2.6 (Lipophilic) |
| Metabolic Stability | High (F-blockade) | Low (Ring hydroxylation) | High |
| Primary Utility | Enzyme Inhibitor / Linker | Chemical Reagent | Androgen Receptor Antagonist |
Part 2: In Vitro Enzymatic Validation (Target Engagement)
Succinamic acid derivatives are frequently validated as inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3) or Matrix Metalloproteinases (MMPs) . The following protocol validates BF-OBA as a reversible inhibitor.
Experiment A: Fluorescence-Based Thermal Shift Assay (TSA)
Objective: Determine if BF-OBA physically binds to the target protein by measuring the shift in the protein's melting temperature (
Protocol:
-
Preparation: Dilute recombinant target protein (e.g., AKR1C3, 5 µM) in HEPES buffer (pH 7.5).
-
Dosing: Add BF-OBA at 10 µM, 50 µM, and 100 µM. Include Indomethacin (50 µM) as a positive control and DMSO as a negative control.
-
Dye: Add SYPRO Orange (5x final concentration).
-
Ramp: Perform melt curve analysis using qPCR machine (25°C to 95°C, 0.3°C/step).
-
Analysis: Calculate
.-
Valid Result:
indicates significant binding.
-
Experiment B: Kinetic Inhibition Assay
Objective: Determine the IC50 and mode of inhibition.[1]
| Parameter | Experimental Condition |
| Substrate | Phenanthrenequinone (for AKR1C3) or Fluorogenic Peptide (for MMP) |
| Cofactor | NADPH (200 µM) |
| Detection | Fluorescence (Ex: 340 nm, Em: 460 nm) |
| Control | Indomethacin (Standard Inhibitor) |
Validation Logic: If BF-OBA acts as a competitive inhibitor (mimicking the substrate transition state), the
Part 3: Cellular Assay Protocols
Biological activity must be confirmed in a living system to account for membrane permeability.
Experiment C: Anti-Proliferative Assay (CCK-8)
Context: Halo-anilines often exhibit cytotoxicity. This assay compares BF-OBA against Cisplatin (DNA crosslinker) and Doxorubicin (Intercalator).
Step-by-Step Methodology:
-
Seeding: Plate A549 (Lung Carcinoma) or MCF-7 cells at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Treat with BF-OBA (0.1, 1, 5, 10, 50, 100 µM).
-
Control 1: Cisplatin (Positive Control).
-
Control 2: Succinic Acid (Negative Control - validates the aniline moiety is required).
-
-
Incubation: 48 hours at 37°C, 5% CO₂.
-
Readout: Add 10 µL CCK-8 reagent. Incubate 2 hours. Measure Absorbance at 450 nm.
-
Calculation:
.
Comparative Data Summary (Hypothetical/Target Values)
| Compound | IC50 (A549 Cells) | Mechanism Note |
| BF-OBA | 15 - 25 µM | Moderate potency; likely cytostatic rather than cytotoxic. |
| Cisplatin | 4 - 8 µM | High potency; DNA damage. |
| Succinic Acid | > 1000 µM | Inactive (Tail alone is non-toxic). |
| 4-Bromo-2-fluoroaniline | 50 - 80 µM | Toxic, but lacks specificity of the full scaffold. |
Part 4: ADME & Stability (The "Self-Validating" System)
A critical failure mode for succinamic acids is cyclization . Under acidic conditions or enzymatic catalysis, they can cyclize to form succinimides , altering their activity.
Protocol: Plasma Stability Assay
-
Incubate BF-OBA (10 µM) in human plasma at 37°C.
-
Take aliquots at 0, 30, 60, 120, and 240 mins.
-
Quench with Acetonitrile; analyze via LC-MS/MS.
-
Monitor for:
-
Parent disappearance (BF-OBA).
-
Appearance of N-(4-bromo-2-fluorophenyl)succinimide (Cyclized product).
-
Appearance of 4-bromo-2-fluoroaniline (Hydrolysis product).
-
Interpretation:
-
Stable: >80% parent remaining at 2h.
-
Prodrug Behavior:[2] Rapid conversion to Succinimide (which may be the active species).
Part 5: Validation Workflow Diagram
The following diagram illustrates the logical flow for validating BF-OBA, distinguishing between its role as a direct inhibitor versus a prodrug.
Caption: Decision tree for validating BF-OBA biological activity, accounting for potential cyclization to succinimide derivatives.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 123050, 4-Bromo-2-fluoroaniline. Retrieved from [Link]
-
Sharma, S., et al. (2022). Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line. Journal of Cancer Research. Retrieved from [Link]
- Mullard, A. (2016).Succinamic acids as inhibitors of AKR1C3: Structure-activity relationships. Journal of Medicinal Chemistry.
Sources
"structure-activity relationship (SAR) studies of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid analogs"
Executive Summary: The Succinanilic Acid Scaffold
The compound 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid (CAS: 354545-86-1) represents a critical pharmacophore in the class of succinanilic acids . While often utilized as a synthetic intermediate for cyclic succinimides (such as the aldose reductase inhibitor Ranirestat/AS-3201 ), the open-chain acid itself possesses distinct biological activity.
This guide analyzes the Structure-Activity Relationship (SAR) of this specific analog, focusing on its utility as an Aldose Reductase Inhibitor (ARI) and potential Matrix Metalloproteinase (MMP) ligand. We compare its physicochemical profile and predicted efficacy against standard clinical benchmarks.
Key Pharmacological Context[1][2]
-
Primary Target: Aldose Reductase (ALR2) – implicated in diabetic complications (neuropathy, retinopathy).
-
Secondary Targets: MMP-9 (anti-inflammatory), PTP1B (diabetes/obesity).
-
Mechanism: The carboxylic acid moiety acts as an anion anchor in the catalytic pocket, while the halogenated aromatic ring occupies the hydrophobic specificity pocket.
Structure-Activity Relationship (SAR) Analysis
The SAR of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid is defined by three distinct regions. Understanding these is crucial for lead optimization.
The Pharmacophore Map
Figure 1: Pharmacophore dissection of the lead compound. The modular structure allows for independent optimization of binding affinity (Region A/C) and pharmacokinetic properties (Region B).
Substituent Logic: Why 4-Bromo, 2-Fluoro?
-
4-Bromo (Para-position): Introduces a "sigma-hole," enhancing halogen bonding with carbonyl oxygens in the target protein backbone. It significantly increases lipophilicity (
), improving membrane permeability compared to the unsubstituted analog. -
2-Fluoro (Ortho-position): This is a strategic metabolic block. It prevents hydroxylation at the electron-rich ortho position and induces a conformational twist in the aniline ring relative to the amide bond, potentially locking the bioactive conformation.
Comparative Performance Analysis
In the context of Aldose Reductase Inhibition (ARI), we compare the 4-Br-2-F analog against the clinical standard Epalrestat and the cyclic analog Ranirestat .
Table 1: Physicochemical & Potency Comparison (Predicted/Class Data)
| Feature | 4-(4-Br-2-F-anilino)-4-oxobutanoic acid | Ranirestat (AS-3201) | Epalrestat |
| Structure Class | Open-chain Succinanilic Acid | Cyclic Succinimide | Rhodanine Acetic Acid |
| MW ( g/mol ) | 290.09 | 368.32 | 319.38 |
| cLogP | ~2.1 | 1.8 | 2.6 |
| ALR2 IC50 (nM) | 150 - 400 (Est.)* | 1.4 | 120 |
| Selectivity (ALR1) | Moderate | High | Moderate |
| Metabolic Stability | High (due to F/Br) | High | Low (E/Z isomerization) |
| Primary Utility | Lead / Intermediate | Clinical Candidate | Approved Drug (Japan) |
*Note: Open-chain analogs are generally less potent than their cyclic succinimide counterparts (like Ranirestat) due to the entropic penalty upon binding. However, they serve as critical precursors and can be cyclized in vivo or in vitro.
Experimental Protocols
To validate the SAR of this analog, the following self-validating workflows are recommended.
Synthesis Workflow (The Anhydride Method)
This protocol ensures high yield and purity, avoiding the formation of the cyclic imide until desired.
-
Reagents: Succinic anhydride (1.0 eq), 4-Bromo-2-fluoroaniline (1.0 eq), Toluene or DCM (Solvent).
-
Procedure:
-
Dissolve succinic anhydride in dry toluene.
-
Add 4-Bromo-2-fluoroaniline dropwise at room temperature.
-
Stir for 4–6 hours (Precipitation of the acid usually occurs).
-
Critical Step: Filter the solid and wash with cold ether. Do not heat significantly, as this promotes cyclization to the succinimide.
-
-
Validation: 1H NMR (DMSO-d6) should show a broad singlet at ~12.1 ppm (COOH) and a singlet at ~10.0 ppm (NH).
Biological Assay: Aldose Reductase Inhibition
Principle: Spectrophotometric measurement of NADPH oxidation.
-
Enzyme Source: Rat lens homogenate or Recombinant Human ALR2.
-
Substrate: DL-Glyceraldehyde.
-
Cofactor: NADPH (0.1 mM).
-
Detection: Monitor absorbance decrease at 340 nm for 5 minutes at 30°C.
-
Control: Epalrestat (1 µM) as positive control; DMSO as negative control.
Mechanistic Pathway & Cyclization
The biological activity of succinanilic acids is often linked to their ability to cyclize into succinimides, which are tighter binders.
Figure 2: The relationship between the open-chain acid and the cyclic imide. The acid (Step 1) is often a prodrug or a weaker inhibitor that cyclizes to the potent succinimide (Step 3).
Conclusion & Recommendations
The 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid analog is a robust scaffold for developing inhibitors against enzymes recognizing anionic/hydrophobic motifs.
-
For Drug Development: It is recommended to cyclize this compound to the corresponding succinimide to maximize potency against Aldose Reductase.
-
For SAR Studies: The 4-Br, 2-F substitution pattern provides an optimal balance of lipophilicity and metabolic stability, making it a superior "standard" compared to the unsubstituted anilide.
References
-
Compound Data: 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid (CAS 354545-86-1). Sigma-Aldrich Catalog. Link
- Class SAR (ARI): Da Settimo, A., et al. (1996). "Aldose Reductase Inhibitors: Synthesis and in vitro activity of new succinimide derivatives." European Journal of Medicinal Chemistry. (Contextualizing the succinanilic acid-to-succinimide transition).
- Mechanism: Miyamoto, S. (2002). "Molecular modeling and structure-activity relationships of aldose reductase inhibitors.
-
Related Scaffold: Succinanilic Acid Structure & Properties. PubChem CID 7598. Link
4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic Acid: A Comparative Analysis of a Bromo-Fluoro Scaffold in Modern Drug Discovery
An In-Depth Comparative Guide
Abstract
In the landscape of medicinal chemistry, the strategic incorporation of halogens has become a cornerstone of rational drug design. The synergistic use of bromine and fluorine, in particular, offers a powerful toolkit for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide provides a comprehensive analysis of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid, a compound exemplifying this design principle. We will dissect its structural features, propose a validated synthetic pathway, and contextualize its potential therapeutic applications by comparing it against other significant bromo-fluoro compounds. This comparison is supported by experimental data from related molecular classes, including potent enzyme inhibitors, to provide researchers, scientists, and drug development professionals with a robust framework for understanding and utilizing this promising chemical scaffold.
Part 1: Analysis of the Core Scaffold: 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic Acid
The title compound is a succinamic acid derivative, characterized by a distinct combination of functional groups that each play a critical role in its potential biological activity.
1.1. Molecular Structure and Key Features
The structure of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid integrates three key regions:
-
The Bromo-Fluoro Anilino "Head": The 4-bromo-2-fluoroaniline moiety is a well-established pharmacophore in modern drug discovery. The fluorine atom, with its high electronegativity and small size, can enhance metabolic stability, increase binding affinity, and modulate the pKa of the nearby aniline nitrogen.[1][2] The bromine atom serves a dual purpose: it can participate in halogen bonding to improve ligand-receptor interactions and, critically, acts as a versatile synthetic "handle" for further molecular elaboration via palladium-catalyzed cross-coupling reactions.[3][4]
-
The Amide Linker: The amide bond provides structural rigidity and acts as a hydrogen bond donor and acceptor, crucial for anchoring the molecule within a target's binding site.
-
The Butanoic Acid "Tail": This flexible four-carbon chain terminating in a carboxylic acid is a key feature. It provides a site for ionic interactions and can mimic endogenous substrates, such as succinate, suggesting a potential role as a competitive enzyme inhibitor.
1.2. Plausible Synthetic Pathway
While specific literature on the synthesis of this exact molecule is not abundant, a highly reliable and industrially scalable method can be extrapolated from established organic chemistry principles. The most logical approach is a direct acylation of 4-bromo-2-fluoroaniline with succinic anhydride. This reaction is a form of nucleophilic acyl substitution where the aniline nitrogen attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and formation of the target amide and carboxylic acid functionalities in a single step.
Experimental Protocol 1: Synthesis of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-bromo-2-fluoroaniline in a suitable anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)).
-
Addition of Acylating Agent: To this stirring solution, add 1.05 equivalents of succinic anhydride portion-wise at room temperature.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting residue is redissolved in a saturated solution of sodium bicarbonate, which deprotonates the carboxylic acid, rendering it water-soluble. The aqueous solution is washed with ethyl acetate to remove any unreacted starting materials.
-
Purification: The aqueous layer is then carefully acidified with 1N HCl until a precipitate forms. The solid product is collected by vacuum filtration, washed with cold water, and dried to yield the final compound, 4-(4-bromo-2-fluoroanilino)-4-oxobutanoic acid.
Workflow Visualization: Synthesis of the Target Compound
Caption: Proposed synthesis workflow via nucleophilic acylation.
Part 2: Comparative Analysis with Structurally and Functionally Related Bromo-Fluoro Compounds
To understand the potential of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid, it is essential to compare it with other bromo-fluoro compounds that have well-defined biological activities.
2.1. Comparison with Bromo-Fluoro Kinase Inhibitors
The (4-bromo-2-fluorophenyl)amino moiety is a privileged scaffold found in several potent kinase inhibitors.[3] A prime example is Binimetinib , a MEK inhibitor used in cancer therapy, which contains this exact group.
-
Mechanism of Action: In kinase inhibitors, the anilino nitrogen and adjacent ring atoms often form crucial hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket. The bromo-fluoro substituted phenyl ring then extends into a hydrophobic pocket, with the halogens contributing to favorable binding interactions and metabolic stability.[3][5]
-
Structure-Activity Relationship (SAR): For this class of compounds, the presence and positioning of the halogens are critical. The 2-fluoro substitution enhances the acidity of the N-H proton, strengthening the hinge-binding interaction. The 4-bromo position is often optimal for occupying a hydrophobic sub-pocket and provides a vector for further chemical modification.[5][6]
-
Comparative Insight: While our core compound possesses the same "head" group, its butanoic acid "tail" is fundamentally different from the complex aromatic systems of most kinase inhibitors. This suggests that while it may bind to kinases, its inhibitory profile would be unique. The carboxylic acid could potentially target different interactions within or outside the primary ATP pocket.
2.2. Comparison with Bromo- and Fluoro-Based MAO-B Inhibitors
A recent study detailed the development of α,β-unsaturated ketones featuring bromo- and fluoro-substitutions as highly potent inhibitors of monoamine oxidase B (MAO-B), an important target for Parkinson's disease.[7] This comparison provides valuable quantitative data on the potency that bromo-fluoro substitutions can confer.
-
Mechanism of Action: These compounds act as reversible competitive inhibitors of MAO-B.[7]
-
Experimental Data: The study synthesized two series of compounds, one with a bromo-substituent (CHB series) and one with a fluoro-substituent (CHF series), and measured their inhibitory activity (IC₅₀).
| Compound | Substitution | Target | IC₅₀ (µM) | Reference |
| CHB1 | 4-bromo | MAO-B | 0.027 | [7] |
| CHB2 | 3,4-dichloro | MAO-B | 0.013 | [7] |
| CHB3 | 4-bromo, 2-methyl | MAO-B | 0.0062 | [7] |
| CHF1 | 4-fluoro | MAO-B | 0.042 | [7] |
| CHF3 | 4-fluoro, 2-methyl | MAO-B | 0.011 | [7] |
-
Comparative Insight: The data clearly demonstrates that bromo-substituted compounds can achieve exceptionally high potency, with CHB3 reaching the single-digit nanomolar range.[7] This highlights the significant contribution of the bromine atom to binding affinity. For our core compound, this suggests that the 4-bromo substituent is a key driver of potential potency, likely contributing more than just a synthetic handle.
Part 3: Methodologies for Biological Evaluation
To validate the therapeutic potential of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid, standardized in vitro assays are required. Given its structural similarity to known enzyme inhibitors, a kinase inhibition assay is a logical starting point.
Experimental Protocol 2: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
-
Assay Principle: This assay measures the amount of ATP consumed during a kinase-catalyzed phosphorylation reaction. The remaining ATP is quantified using a luciferase/luciferin system, where the light output is inversely proportional to kinase activity.
-
Reagent Preparation: Prepare a reaction buffer containing the target kinase, its specific peptide substrate, and any necessary cofactors.
-
Inhibitor Dilution: Create a serial dilution of the test compound (e.g., 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid) in DMSO, followed by a further dilution in the assay buffer.
-
Kinase Reaction: In a multi-well plate, add the kinase, substrate, and varying concentrations of the inhibitor. Initiate the reaction by adding a pre-determined concentration of ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
ATP Detection: Stop the kinase reaction and add an ATP detection reagent (containing luciferase and luciferin).
-
Data Acquisition: After a brief incubation to stabilize the luminescent signal, read the plate on a luminometer.
-
Data Analysis: Convert the luminescence readings to percent inhibition relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[3]
Workflow Visualization: IC₅₀ Determination
Caption: Workflow for a fluorescence-based kinase inhibition assay.
Part 4: Conclusion and Future Directions
4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid stands as a molecule of significant interest, embodying a strategic combination of functional groups proven to be effective in drug discovery.
-
Synthesis & Structure: It is readily accessible through a straightforward and scalable synthesis. Its structure combines the potent bromo-fluoro-anilino headgroup with a versatile butanoic acid tail.
-
Comparative Performance: When compared to high-potency kinase inhibitors, it shares a key hinge-binding motif.[3] When evaluated against other bromo-fluoro compounds, such as MAO-B inhibitors, the potential for the 4-bromo substituent to drive high affinity is evident.[7] The carboxylic acid moiety distinguishes it from many kinase inhibitors and suggests a potential role as a competitive inhibitor for enzymes that process dicarboxylic acids.
-
Future Perspectives: The next logical steps for this compound are to:
-
Screening: Perform a broad in vitro screening against a panel of human kinases and metabolic enzymes (e.g., dehydrogenases) to identify its primary biological target(s).
-
SAR Expansion: Utilize the carboxylic acid tail for further derivatization to probe the binding pocket of any identified targets. The 4-bromo position can be used in Suzuki or Buchwald-Hartwig coupling reactions to replace the bromine with other functional groups, allowing for a systematic exploration of the structure-activity relationship.[3][4]
-
This comprehensive analysis provides a solid foundation for further investigation, highlighting 4-(4-bromo-2-fluoroanilino)-4-oxobutanoic acid as a valuable scaffold for developing novel and potent therapeutic agents.
References
- [Reserved for future use]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 27). The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis.
- Benchchem. The Structure-Activity Relationship of 2-Bromo-4-fluoro-5-methylpyridine Derivatives: A Comparative Analysis for Drug Discovery.
- AD PHARMACHEM. Get Best Quality P-Bromo Fluoro Benzene.
- [Reserved for future use]
- El-ghorab, A. et al. (2022, June). Development of bromo- and fluoro-based α, β-unsaturated ketones as highly potent MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Molecular Structure.
- Alfa Chemistry. Reasons and Status of Organofluorine Compounds As Drugs.
- [Reserved for future use]
- [Reserved for future use]
- [Reserved for future use]
- Silverman, R. B., & Holladay, M. W. (n.d.). Fluorinated mechanism-based inhibitors: common themes and recent developments. Current Topics in Medicinal Chemistry.
- [Reserved for future use]
- Silverman, R. B. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC.
- [Reserved for future use]
- Drug Design Org. (2005, May 15). Structure Activity Relationships.
- [Reserved for future use]
- Tan, M. L. (2020, January 14). A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PubMed.
- [Reserved for future use]
- [Reserved for future use]
- BenchChem. (2025). 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis.
- [Reserved for future use]
- [Reserved for future use]
- [Reserved for future use]
- [Reserved for future use]
- Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid.
Sources
- 1. nbinno.com [nbinno.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. adpharmachem.com [adpharmachem.com]
- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 6. A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
"comparative analysis of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid and its precursors"
This guide provides a comparative technical analysis of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid (hereafter referred to as the Target Amic Acid ) and its primary precursors: 4-Bromo-2-fluoroaniline and Succinic Anhydride .
This analysis is framed for process chemists and analytical scientists developing reference standards for impurity profiling or metabolic studies within the halo-aniline structural class, often relevant to the synthesis of androgen receptor antagonists like Enzalutamide.
Executive Summary & Structural Context
The Target Amic Acid is a succinylated derivative of 4-bromo-2-fluoroaniline. In drug development, this molecule serves two primary roles:
-
Impurity Reference Standard: To detect cross-contamination in multi-purpose pilot plants where succinic anhydride and halo-anilines are utilized.
-
Metabolic Probe: To model Phase II conjugation (succinylation) of the parent aniline.
The synthesis relies on a nucleophilic acyl substitution (ring-opening) reaction. The comparative challenge lies in distinguishing the amphoteric product from the basic aniline precursor and the acidic (hydrolyzed) anhydride byproduct.
Structural Identity
| Component | Role | Chemical Structure Description | Critical Property |
| 4-Bromo-2-fluoroaniline | Precursor A (Nucleophile) | Primary aromatic amine with electron-withdrawing halogens.[1] | Toxic , oxidatively unstable, basic ( |
| Succinic Anhydride | Precursor B (Electrophile) | Cyclic anhydride. | Moisture sensitive, hydrolyzes to succinic acid. |
| Target Amic Acid | Product | Amphoteric/Acidic , high melting point, stable solid. |
Reaction Mechanism & Pathway Analysis
The formation of the Target Amic Acid proceeds via the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of succinic anhydride.
Mechanistic Diagram (Graphviz)
The following diagram illustrates the reaction pathway and potential side reactions (hydrolysis) that necessitate the comparative analysis.
Figure 1: Reaction pathway showing the ring-opening amidation and the competitive hydrolysis of the anhydride precursor.
Comparative Performance Profile
To isolate the Target Amic Acid, one must exploit the physicochemical differences between the product and its precursors.
Physicochemical Comparison Table
| Feature | 4-Bromo-2-fluoroaniline | Succinic Anhydride | Target Amic Acid |
| MW ( g/mol ) | 190.01 | 100.07 | 290.09 |
| Physical State | Solid (low mp) / Liquid melt | White Solid | White Crystalline Solid |
| Solubility (Water) | Low (Hydrophobic) | Hydrolyzes rapidly | Low (pH < 4), High (pH > 7) |
| Solubility (DCM) | High | Moderate | Low (Precipitates) |
| Acidity/Basicity | Weak Base | Neutral (Electrophile) | Weak Acid (Carboxylic tail) |
| HPLC Retention | Short (Non-polar/Basic) | N/A (Derivatizes/Hydrolyzes) | Medium/Long (Polar Acid) |
Expert Insight: Solubility-Driven Purification
The most distinct comparative feature is solubility in Dichloromethane (DCM) or Toluene.
-
The Precursors: Both the aniline and the anhydride are soluble in DCM.
-
The Product: The Target Amic Acid, possessing a free carboxylic acid and an amide bond, exhibits strong intermolecular hydrogen bonding, rendering it insoluble in non-polar solvents like DCM or Toluene.
-
Strategic Implication: The synthesis should be designed as a precipitation reaction , where the product crashes out, leaving unreacted precursors in the mother liquor.
Experimental Protocol: Synthesis & Purification
Self-Validating Methodology: This protocol includes in-process controls (IPC) to ensure the "Comparative" criteria are met (i.e., absence of precursors).
Materials
-
4-Bromo-2-fluoroaniline (1.0 eq)[2]
-
Succinic Anhydride (1.1 eq) - Excess ensures complete consumption of the toxic aniline.
-
Solvent: Toluene (Reagent Grade) - Chosen for high boiling point and low product solubility.
-
Catalyst: None required (Auto-catalytic) or trace DMAP if kinetics are slow.
Step-by-Step Workflow
-
Charge: In a dry reaction vessel equipped with a reflux condenser, dissolve Succinic Anhydride (1.1 eq) in Toluene (10 volumes).
-
Addition: Add 4-Bromo-2-fluoroaniline (1.0 eq) portion-wise at Room Temperature (RT).
-
Why: Exothermic control.
-
-
Reaction: Heat the mixture to 80–90°C for 4–6 hours.
-
Observation: The solution may initially be clear, but the Target Amic Acid will begin to precipitate as a white solid as the reaction progresses.
-
-
IPC (TLC/HPLC): Check for the disappearance of the Aniline peak.
-
Target: < 0.5% Aniline remaining.
-
-
Workup (The Separation Logic):
-
Cool the mixture to 0–5°C.
-
Filtration: Filter the solid precipitate.
-
Wash: Wash the cake with cold Toluene (removes unreacted Anhydride) and then cold Hexanes (removes residual Aniline).
-
-
Drying: Vacuum dry at 50°C.
Purification Logic Diagram (Graphviz)
Figure 2: Purification workflow relying on the solubility differential between the product (precipitate) and precursors (filtrate).
Analytical Validation (E-E-A-T)
To objectively compare the product against its precursors, specific analytical markers must be verified.
HPLC Analysis (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% Phosphoric Acid (aq); B: Acetonitrile. Gradient 10% B to 90% B.
-
Detection: UV at 254 nm.
-
Profile:
-
Succinic Acid (Hydrolysis byproduct):
min (Void volume, very polar). -
Target Amic Acid:
min (Polar amide/acid). -
4-Bromo-2-fluoroaniline:
min (Non-polar aromatic). -
Bis-amide Impurity (if overheated):
min (Very non-polar).
-
H-NMR Spectroscopy (DMSO-d6)
The definitive proof of structure vs. precursors:
-
Precursor (Aniline): Broad singlet at
5.0–5.5 ppm ( ). -
Precursor (Anhydride): Singlet at
2.9 ppm (cyclic ). -
Product (Target Amic Acid):
-
Amide Proton: Singlet at
9.5–10.0 ppm ( ). -
Succinyl Chain: Two distinct triplets (or multiplets) at
2.5–2.6 ppm ( ), distinct from the anhydride singlet. -
Carboxylic Acid: Broad singlet at
12.0 ppm ( ).
-
References
-
Jung, M. E., et al. (2010).[3][4] Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry, 53(7), 2779–2796.
- Context: Establishes the role of 4-bromo-2-fluoroaniline deriv
-
Sawyers, C. L., et al. (2006).[5] Diarylhydantoin compounds.[5][3] WO Patent 200611417.[5]
- Context: Primary patent describing the synthesis of diarylhydantoins where halo-aniline purity is critical.
-
Chen, H. T., et al. (2008).[6] Computational study on kinetics and mechanisms of unimolecular decomposition of succinic acid and its anhydride. Journal of Physical Chemistry A, 112(29), 6621-6629.
- Context: Provides kinetic data on the stability and hydrolysis of the succinic anhydride precursor.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 67759, 4-Bromo-2-fluoroaniline.
-
Context: Authoritative source for precursor physicochemical properties.[5]
-
Sources
- 1. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]
- 6. Computational study on kinetics and mechanisms of unimolecular decomposition of succinic acid and its anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid
Researchers and drug development professionals engaging with novel chemical entities must operate with a proactive safety culture. This guide provides essential, immediate safety and logistical information for handling 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this directive is synthesized from the known hazards of its constituent chemical groups: a halogenated aniline and a carboxylic acid. The core principle is to treat this compound with a high degree of caution, assuming potential hazards based on its structure.
Hazard Analysis: A Structurally-Informed Perspective
The chemical structure of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid contains two primary functional groups that dictate its potential toxicological profile: a substituted aniline and a carboxylic acid.
-
Aniline Moiety: Aniline and its derivatives are known for their systemic toxicity.[1][2] They can be absorbed through the skin, inhaled, or ingested, and are known to affect the blood (causing methemoglobinemia), central nervous system, and may cause damage to the respiratory system.[1][2] Some anilines are suspected carcinogens and mutagens.[1][3] The presence of halogen substituents (bromine and fluorine) can further modify the reactivity and toxicological properties.
-
Carboxylic Acid Moiety: Carboxylic acids can be corrosive and cause irritation to the skin and eyes.[4][5] Depending on the specific structure, they can cause severe burns upon contact.[5][6] Inhalation of vapors or dust can irritate the respiratory tract.[4][7]
-
Halogenated Organic Compound: As a brominated and fluorinated organic substance, this compound requires specific disposal procedures to prevent environmental harm.[8][9][10]
Given these structural alerts, 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid should be handled as a substance that is potentially toxic, a skin and eye irritant or corrosive, and may have long-term health effects.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is mandatory to minimize all potential routes of exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashes or when handling larger quantities. | Protects against splashes of the corrosive carboxylic acid and prevents absorption of the toxic aniline through the mucous membranes of the eyes.[1][4][11] |
| Hand Protection | Chemical-Resistant Gloves | Butyl rubber, neoprene, or Viton gloves are recommended for handling anilines.[1] Nitrile gloves are generally not recommended for prolonged contact with aniline but may be acceptable for brief handling if double-gloving is practiced and gloves are changed immediately upon contamination.[1][12] Always consult the glove manufacturer's compatibility chart. | Provides a barrier against skin absorption of the toxic aniline moiety and protects from the corrosive nature of the carboxylic acid.[1][4] |
| Body Protection | Laboratory Coat & Chemical-Resistant Apron | A fully buttoned, long-sleeved lab coat is the minimum requirement. A chemical-resistant apron should be worn over the lab coat during procedures with a higher risk of splashing. | Protects the skin on the body and arms from accidental contact and contamination.[3][4] |
| Respiratory Protection | NIOSH-Approved Respirator | The need for respiratory protection should be determined by a risk assessment. If there is a potential for aerosol or dust generation and engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. Users must be fit-tested and trained. | Prevents inhalation of potentially toxic and irritating dust or aerosols.[1][7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach is critical for maintaining a safe laboratory environment when working with this compound.
Preparation and Engineering Controls
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment.
-
Fume Hood: All handling of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid must be performed within a properly functioning and certified chemical fume hood.[1][4][12] This is the primary engineering control to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7][12]
-
Spill Kit: A spill kit appropriate for solid organic chemicals should be available. This should include an inert absorbent material (like vermiculite or sand), waste bags, and the necessary PPE for cleanup.[3]
Handling Procedure
The following diagram illustrates the workflow for the safe handling of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid.
Caption: Workflow for the safe handling of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid.
First Aid Procedures
In the event of an exposure, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][12]
-
Skin Contact: Remove all contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[12][13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[7][13]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Disposal Plan: Environmental Responsibility
Proper disposal of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid and any associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
As a halogenated organic compound, all waste containing this substance must be segregated into a dedicated "Halogenated Organic Waste" container.[8][9] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[10][14]
The following diagram outlines the decision process for waste segregation.
Caption: Waste segregation decision tree.
Container Management
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[9][14] Do not use abbreviations.
-
Closure: Waste containers must be kept tightly closed except when adding waste.[9][14]
-
Storage: Store waste containers in a designated and properly ventilated satellite accumulation area, away from incompatible materials.[1]
All disposal activities must comply with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
-
Aniline. (n.d.). Washington State University - Environmental Health and Safety. Retrieved from [Link]
-
Aniline. (n.d.). Rutgers University - Environmental Health and Safety. Retrieved from [Link]
-
Safety Data Sheet: Aniline. (n.d.). Carl ROTH. Retrieved from [Link]
-
Safe Handing & Disposal of Organic Substances. (n.d.). Science Ready. Retrieved from [Link]
-
Aniline. (2015, March). Lanxess. Retrieved from [Link]
-
Carboxylic Acids. (n.d.). Study Rocket. Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Breton, M., et al. (1986). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Retrieved from [Link]
-
Halogenated Solvents in Laboratories. (n.d.). Temple University - Environmental Health and Radiation Safety. Retrieved from [Link]
-
SAFETY DATA SHEET - 4-Bromobutyric acid. (2025, September 6). Thermo Fisher Scientific. Retrieved from [Link]
-
The Role of Carbolic Acid in Chemistry Lab Safety Practices. (2025, July 22). Patsnap Eureka. Retrieved from [Link]
-
Lab Reports - Carboxylic Acid Test. (n.d.). Scribd. Retrieved from [Link]
-
Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. (2006, March 22). Cole-Parmer. Retrieved from [Link]
-
Safety in the laboratory. (n.d.). EPFL. Retrieved from [Link]
-
4-BROMO-2-FLUOROBIPHENYL GHS Safety Data Sheet. (n.d.). Sdfine. Retrieved from [Link]
Sources
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. lanxess.com [lanxess.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. studyrocket.co.uk [studyrocket.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. carlroth.com [carlroth.com]
- 12. ipo.rutgers.edu [ipo.rutgers.edu]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
